Pipofezine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methyl-3-(4-methylpiperazin-1-yl)pyridazino[3,4-b][1,4]benzoxazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O/c1-19-7-9-21(10-8-19)15-11-13-16(18-17-15)22-14-6-4-3-5-12(14)20(13)2/h3-6,11H,7-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDYYIRPAZHJOLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NN=C3C(=C2)N(C4=CC=CC=C4O3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046271 | |
| Record name | Pipofezine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24886-52-0 | |
| Record name | Pipofezine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24886-52-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pipofezine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024886520 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pipofezine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PIPOFEZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P8T739L1FA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Pipofezine's Interaction with the Serotonin Transporter: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pipofezine, marketed as Azafen or Azaphen, is a tricyclic antidepressant that has been in clinical use since the 1960s.[1] Its primary mechanism of action is the inhibition of the serotonin transporter (SERT), leading to an increase in the extracellular concentration of serotonin in the synaptic cleft.[1][2][3] This guide provides a detailed examination of the molecular interactions between this compound and the serotonin transporter, summarizing available quantitative data, outlining relevant experimental methodologies, and illustrating the associated signaling pathways. While this compound is recognized as a potent inhibitor of serotonin reuptake, a comprehensive set of publicly available, English-language studies detailing its precise binding kinetics and downstream signaling effects is limited. This document consolidates the existing knowledge and provides a framework for understanding its pharmacological profile.
Core Mechanism of Action: Serotonin Transporter Inhibition
This compound exerts its antidepressant effects by blocking the reuptake of serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft back into the presynaptic neuron.[1][2][3] This action is achieved through its binding to the serotonin transporter (SERT), a member of the solute carrier family 6 (SLC6A4). By inhibiting SERT, this compound increases the concentration and prolongs the residence time of serotonin in the synapse, thereby enhancing serotonergic neurotransmission. This enhanced signaling is believed to underlie its therapeutic efficacy in treating depression.
Quantitative Analysis of this compound's Interaction with SERT
Quantitative data on the binding affinity of this compound for the serotonin transporter is sparse in readily accessible English-language literature. However, a key study by Avdulov and Maĭsov (1981) provides insight into its inhibitory activity.
| Compound | Assay Type | System | Concentration | % Inhibition of 3H-Serotonin Uptake | Reference |
| This compound (Azaphen) | Synaptosomal Uptake | Rat Brain Synaptosomes | 50 µM | 65-70% | Avdulov & Maĭsov, 1981[4] |
Experimental Protocols for Assessing SERT Inhibition
The following outlines a generalized experimental protocol for determining the inhibitory effect of a compound like this compound on serotonin uptake, based on standard methodologies in the field.
Synaptosomal [3H]-Serotonin Uptake Assay
This in vitro assay measures the ability of a test compound to inhibit the uptake of radiolabeled serotonin into synaptosomes, which are resealed nerve terminals isolated from brain tissue.
Methodology:
-
Synaptosome Preparation:
-
Rat brain tissue (e.g., cortex or striatum) is homogenized in a buffered sucrose solution.
-
The homogenate is subjected to differential centrifugation to isolate the P2 fraction, which is enriched in synaptosomes.
-
The P2 pellet is resuspended in a suitable assay buffer (e.g., Krebs-Ringer buffer).
-
-
Uptake Inhibition Assay:
-
Aliquots of the synaptosomal preparation are pre-incubated with various concentrations of this compound or a vehicle control.
-
[3H]-Serotonin is added to initiate the uptake reaction.
-
The incubation is carried out at 37°C for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.
-
The reaction is terminated by rapid filtration through glass fiber filters, which traps the synaptosomes containing the internalized [3H]-Serotonin.
-
Non-specific uptake is determined in the presence of a high concentration of a known potent SERT inhibitor (e.g., fluoxetine).
-
-
Data Analysis:
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
The percentage inhibition of serotonin uptake at each concentration of this compound is calculated.
-
These data can be used to determine the IC50 value of the compound.
-
Signaling Pathways and Downstream Effects
The direct molecular consequence of this compound binding to SERT is the blockade of serotonin reuptake. This leads to an accumulation of serotonin in the synaptic cleft, which in turn activates various presynaptic and postsynaptic serotonin receptors. The long-term therapeutic effects of sustained SERT inhibition are thought to involve neuroadaptive changes.
-
Receptor Desensitization: Chronic elevation of synaptic serotonin can lead to the desensitization of certain serotonin autoreceptors (e.g., 5-HT1A and 5-HT1D), which normally act to inhibit serotonin release. This desensitization may contribute to a further increase in serotonergic neurotransmission over time.
-
Neurogenesis and Neuroplasticity: Enhanced serotonergic signaling has been linked to the promotion of neurogenesis, particularly in the hippocampus, and other forms of neuroplasticity. These long-term changes are hypothesized to be a key component of the therapeutic effects of antidepressants.
-
Second Messenger Systems: Activation of postsynaptic serotonin receptors engages various intracellular second messenger systems, leading to changes in gene expression and protein function that ultimately alter neuronal excitability and connectivity.
Conclusion
This compound is a tricyclic antidepressant whose primary therapeutic effect is derived from its potent inhibition of the serotonin transporter. This action leads to an increase in synaptic serotonin levels, thereby enhancing serotonergic neurotransmission. While quantitative data on its binding affinity are limited in modern, English-language literature, early studies confirm its significant inhibitory effect on serotonin reuptake. The experimental methodologies for characterizing such inhibitors are well-established, primarily revolving around synaptosomal uptake assays. The downstream consequences of this compound's action are presumed to align with those of other serotonin reuptake inhibitors, involving complex neuroadaptive changes that occur over the course of treatment. Further research to fully characterize the binding kinetics and specific downstream signaling pathways of this compound would be beneficial for a more complete understanding of its pharmacological profile.
References
An In-depth Technical Guide to the Synthesis and Chemical Properties of Pipofezine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and chemical properties of pipofezine, a tricyclic antidepressant. It details the synthetic route, including a procedural outline, and summarizes its key physicochemical properties. The guide also explores the mechanism of action of this compound as a serotonin reuptake inhibitor, complete with a signaling pathway diagram. Furthermore, it outlines experimental protocols for the analysis of this compound, offering a valuable resource for researchers and professionals in the field of drug development and neuroscience.
Introduction
This compound, also known by brand names such as Azafen or Azaphen, is a tricyclic antidepressant (TCA) that has been in clinical use for the treatment of depression.[1] Chemically, it is 5-methyl-3-(4-methylpiperazin-1-yl)pyridazino[3,4-b][2]benzoxazine.[1] As a potent inhibitor of serotonin reuptake, this compound exerts its therapeutic effects by increasing the levels of serotonin in the synaptic cleft.[1] This guide aims to provide a detailed technical resource on the synthesis, chemical characteristics, and analytical methodologies related to this compound.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process. A general synthetic scheme is presented below, based on available literature.[3]
Reaction Scheme:
References
In Vitro Activity of Pipofezine on Neuronal Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pipofezine, a tricyclic antidepressant, primarily functions as a potent inhibitor of serotonin reuptake, with a secondary, weaker effect on norepinephrine reuptake. This technical guide provides a comprehensive overview of the available in vitro data on the activity of this compound in neuronal cells. Due to the limited availability of direct in vitro studies on this compound, this guide also incorporates representative data from closely related tricyclic antidepressants (TCAs) and selective serotonin reuptake inhibitors (SSRIs) to infer potential mechanisms and effects. The guide details its known impact on monoamine transporters, potential effects on neuronal cell viability, and plausible involvement in key intracellular signaling pathways. Experimental protocols for relevant assays are described, and conceptual diagrams of signaling pathways and workflows are provided to facilitate a deeper understanding of its neuronal activity.
Introduction
This compound (also known as Azafen or Azaphen) is a tricyclic antidepressant that has been in clinical use for decades, primarily in Russia and some Eastern European countries.[1][2] Its therapeutic efficacy is attributed to its modulation of monoaminergic neurotransmission. Understanding the precise in vitro activity of this compound on neuronal cells is crucial for elucidating its mechanism of action, predicting potential neuroprotective or neurotoxic effects, and guiding the development of novel therapeutic agents. This document synthesizes the current knowledge of this compound's in vitro neuronal pharmacology.
Mechanism of Action: Monoamine Reuptake Inhibition
This compound's primary mechanism of action is the inhibition of the serotonin transporter (SERT), leading to increased synaptic concentrations of serotonin.[1] It is also suggested to have a less potent inhibitory effect on the norepinephrine transporter (NET). Unlike some other antidepressants, this compound does not inhibit monoamine oxidase (MAO).
Quantitative Data on Monoamine Transporter Inhibition
To provide a comparative context, the table below includes representative Ki values for other tricyclic antidepressants at human monoamine transporters.
| Compound | hSERT Ki (nM) | hNET Ki (nM) | hDAT Ki (nM) |
| This compound (Azafen) | Data not available | Data not available | Data not available |
| Imipramine | 1.3 | 17 | 5900 |
| Amitriptyline | 4.3 | 35 | 3280 |
| Clomipramine | 0.14 | 28 | 2900 |
| Desipramine | 20 | 0.8 | 1860 |
| Note: This data is for comparative purposes and does not represent the specific values for this compound. |
Experimental Protocols
Radioligand Binding Assays for Monoamine Transporters
This protocol is a standard method used to determine the binding affinity of a compound to specific transporters.
Objective: To determine the Ki of this compound for SERT, NET, and DAT.
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing human SERT, NET, or DAT.
-
Radioligands: [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET), [³H]WIN 35,428 (for DAT).
-
This compound hydrochloride.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Non-specific binding inhibitors (e.g., 10 µM Desipramine for SERT, 10 µM Maprotiline for NET, 10 µM Benztropine for DAT).
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), non-specific inhibitor (for non-specific binding), or a concentration of this compound.
-
Incubate at a specific temperature (e.g., room temperature) for a defined period (e.g., 60 minutes).
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify radioactivity using a scintillation counter.
-
Calculate specific binding and determine the Ki value using competitive binding analysis software (e.g., Prism).
Potential Effects on Neuronal Cell Viability
Direct in vitro studies on the effects of this compound on neuronal cell viability are not currently available. However, studies on other TCAs and SSRIs have shown varied effects, from neuroprotection to cytotoxicity, depending on the concentration and cell type.
Experimental Protocol: MTT Assay for Cell Viability
Objective: To assess the effect of this compound on the viability of a neuronal cell line (e.g., SH-SY5Y or PC12).
Materials:
-
Neuronal cell line (e.g., SH-SY5Y).
-
Cell culture medium and supplements.
-
This compound hydrochloride.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Seed neuronal cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
After incubation, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Putative Signaling Pathways
While direct evidence for this compound's influence on specific signaling pathways is lacking, its action as a serotonin reuptake inhibitor suggests potential downstream effects on pathways known to be modulated by antidepressants.
MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is implicated in neuronal survival, plasticity, and neurogenesis. Antidepressants have been shown to modulate this pathway.
Wnt/β-catenin Pathway
The Wnt/β-catenin signaling pathway is crucial for neuronal development and synaptic plasticity. Dysregulation of this pathway has been linked to depression, and some antidepressants may exert their effects through its modulation.
Conclusion
This compound is a tricyclic antidepressant with a primary mechanism of action as a serotonin reuptake inhibitor. While specific in vitro quantitative data on its activity in neuronal cells is limited, its pharmacological profile suggests potential effects on neuronal viability and modulation of key intracellular signaling pathways such as MAPK/ERK and Wnt/β-catenin. Further in vitro research is warranted to fully characterize the neuronal effects of this compound, which will provide a more complete understanding of its therapeutic actions and potential for neuro-focused drug development. The experimental protocols and conceptual diagrams provided in this guide offer a framework for future investigations into the in vitro activity of this compound and related compounds on neuronal cells.
References
Pipofezine and Monoamine Oxidase Activity: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
October 30, 2025
Abstract
Pipofezine, a tricyclic antidepressant marketed under the trade names Azafen and Azaphen, has a well-documented history of clinical use for the treatment of depression, particularly in Russia, since its introduction in the 1960s.[1][2] While its therapeutic efficacy is established, its precise pharmacological interactions with key enzyme systems involved in neurotransmitter metabolism are of critical interest to researchers. This technical guide provides an in-depth review of the available scientific literature concerning the effects of this compound on monoamine oxidase (MAO) activity. Contrary to the mechanism of early antidepressants, current evidence indicates that this compound does not exert its therapeutic effects through the inhibition of monoamine oxidase. Instead, its primary mechanism of action is the potent inhibition of serotonin reuptake.[1][3][4][5] This paper will summarize the pharmacological profile of this compound, present the evidence regarding its interaction with MAO, and provide a detailed, generalized experimental protocol for assessing the MAO inhibitory potential of a given compound, thereby offering a methodological framework for future investigations.
Pharmacological Profile of this compound
This compound is structurally classified as a tricyclic antidepressant (TCA).[1] Its primary and most potent pharmacological action is the inhibition of the serotonin transporter (SERT), which blocks the reuptake of serotonin from the synaptic cleft.[3][5] This action leads to an increased concentration of serotonin available to bind to postsynaptic receptors, a key mechanism underlying its antidepressant effects. In addition to its potent effects on serotonin reuptake, this compound also exhibits sedative properties, which suggests a potential interaction with histamine receptors.[3][4] Some sources note that, unlike typical TCAs, this compound has negligible anticholinergic and cardiotoxic effects.[1]
This compound's Interaction with Monoamine Oxidase (MAO)
Monoamine oxidases (MAO-A and MAO-B) are critical enzymes responsible for the degradation of monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine. Inhibition of these enzymes is a well-established mechanism for several classes of antidepressants.[6][7]
Quantitative Data on MAO Inhibition
The following table summarizes the available data regarding the inhibitory activity of this compound on monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).
| Compound | Target | IC50 | Ki | Data Source |
| This compound | MAO-A | No data available | No data available | N/A |
| This compound | MAO-B | No data available | No data available | N/A |
| Table 1: this compound Inhibitory Activity on Monoamine Oxidase. A comprehensive literature search did not yield any published quantitative data for the inhibition of MAO-A or MAO-B by this compound. |
Generalized Experimental Protocol for MAO Activity Assay
For researchers wishing to independently verify the effect of this compound or other novel compounds on MAO activity, a generalized fluorometric assay protocol is described below. This protocol is based on standard methodologies used in the field.[8][9]
4.1. Principle The assay measures the activity of MAO by quantifying the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a monoamine substrate by MAO. A fluorescent probe, in the presence of horseradish peroxidase (HRP), reacts with H₂O₂ to produce a highly fluorescent product. The rate of fluorescence increase is directly proportional to the MAO activity.
4.2. Materials and Reagents
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Test Compound (this compound) dissolved in an appropriate solvent (e.g., DMSO)
-
MAO Substrate (e.g., p-tyramine, a non-specific substrate for MAO-A and MAO-B)[8]
-
Fluorescent Probe (e.g., Amplex Red or equivalent)
-
Horseradish Peroxidase (HRP)
-
Positive Controls (known MAO inhibitors):
-
Clorgyline (for MAO-A)
-
Selegiline or Pargyline (for MAO-B)[8]
-
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader (Ex/Em = ~530/585 nm)[8]
4.3. Assay Procedure
-
Enzyme Preparation: Dilute MAO-A and MAO-B enzymes to the desired concentration in cold MAO Assay Buffer immediately before use.
-
Compound Dilution: Prepare a serial dilution of the test compound (this compound) and positive controls in MAO Assay Buffer. Include a vehicle control (buffer with solvent).
-
Reaction Incubation:
-
To each well of the 96-well plate, add 50 µL of the diluted enzyme solution.
-
Add 25 µL of the diluted test compound, positive control, or vehicle control to the respective wells.
-
Incubate the plate for 15 minutes at room temperature to allow the compound to interact with the enzyme.
-
-
Initiation of Reaction:
-
Prepare a "Detection Mix" containing the MAO substrate, fluorescent probe, and HRP in MAO Assay Buffer.
-
Add 25 µL of the Detection Mix to each well to start the reaction.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically every 1-2 minutes for a period of 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence intensity versus time curve) for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Visualizations
The following diagrams illustrate the core concepts discussed in this paper.
Caption: Monoamine Neurotransmitter Degradation Pathway.
Caption: Generalized MAO Inhibition Assay Workflow.
Conclusion
The available evidence strongly indicates that this compound's antidepressant effects are not mediated by the inhibition of monoamine oxidase enzymes. Its primary, well-documented mechanism of action is the potent inhibition of serotonin reuptake. For drug development professionals and researchers, this compound should be categorized as a serotonin reuptake inhibitor rather than an MAOI. While no direct studies quantifying the interaction between this compound and MAO are currently available, the provided generalized experimental protocol offers a robust framework for conducting such an investigation if deemed necessary. Future research could definitively confirm this lack of interaction and further elucidate the full pharmacological profile of this established therapeutic agent.
References
- 1. drdoping.com [drdoping.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound [medbox.iiab.me]
- 4. This compound - Wikiwand [wikiwand.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Monoamine Oxidase Inhibitors (MAOI) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]
- 8. assaygenie.com [assaygenie.com]
- 9. Monoamine oxidase assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Pipofezine Hydrochloride: A Technical Overview of Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pipofezine, a tricyclic antidepressant, is utilized in clinical practice as this compound hydrochloride. A comprehensive understanding of its physicochemical properties, particularly solubility and stability, is paramount for the formulation of effective and safe pharmaceutical products. This technical guide synthesizes the available information on the solubility and stability of this compound hydrochloride, outlines standard experimental protocols for their determination, and discusses the general signaling pathways associated with its class of antidepressants. Due to a lack of specific publicly available data for this compound hydrochloride, this paper focuses on established methodologies and general principles applicable to similar compounds, providing a framework for researchers in this field.
Introduction
This compound, also known as Azafen, is a tricyclic antidepressant that primarily functions as a serotonin reuptake inhibitor.[1][2][3] Its hydrochloride salt form is the common active pharmaceutical ingredient (API). The solubility and stability of an API are critical determinants of its bioavailability, manufacturability, and shelf-life. This document provides a detailed examination of these properties as they pertain to this compound hydrochloride, addressing the needs of professionals in pharmaceutical research and development.
Solubility of this compound Hydrochloride
General Solubility Profile
Table 1: Predicted Qualitative Solubility of this compound Hydrochloride
| Solvent Class | Predicted Solubility | Rationale |
| Aqueous Buffers | High | The hydrochloride salt is expected to readily dissociate in aqueous media, leading to good solubility, particularly at acidic to neutral pH. |
| Polar Protic Solvents (e.g., Methanol, Ethanol) | High to Moderate | These solvents can solvate both the protonated amine and the chloride counter-ion. |
| Polar Aprotic Solvents (e.g., DMSO, DMF) | Moderate to Low | Solubility is expected to be lower than in protic solvents as these solvents are less effective at solvating the chloride ion. |
| Non-polar Solvents (e.g., Hexane, Toluene) | Low / Insoluble | The polar nature of the salt makes it incompatible with non-polar solvents. |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the equilibrium solubility of an API like this compound hydrochloride, based on established pharmaceutical guidelines.
Objective: To determine the equilibrium solubility of this compound hydrochloride in various solvents at a controlled temperature.
Materials:
-
This compound Hydrochloride API
-
Solvents: Purified Water, 0.1 M HCl, Phosphate Buffer (pH 6.8), Methanol, Ethanol
-
Shake-flask apparatus or orbital shaker in a temperature-controlled chamber
-
Centrifuge
-
Validated analytical method for quantification (e.g., HPLC-UV)
-
pH meter
Procedure:
-
Preparation of Saturated Solutions: Add an excess amount of this compound hydrochloride to a known volume of each solvent in separate flasks. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Agitate the flasks at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples at a high speed to separate the undissolved solid from the supernatant.
-
Sample Preparation: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical method to determine the concentration of this compound hydrochloride.
-
Data Analysis: Calculate the solubility in mg/mL or other appropriate units.
Stability of this compound Hydrochloride
The stability of a drug substance is a critical quality attribute. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. Specific stability data for this compound hydrochloride is not publicly available.
Forced Degradation Studies
Forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines, involve exposing the API to stress conditions such as acid, base, oxidation, heat, and light.
Table 2: General Forced Degradation Conditions for a Tricyclic Antidepressant Hydrochloride Salt
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathways |
| Acid Hydrolysis | 0.1 M to 1 M HCl, refluxed for several hours.[4] | Hydrolysis of susceptible functional groups, potential rearrangement of the tricyclic ring system.[5] |
| Base Hydrolysis | 0.1 M to 1 M NaOH, refluxed for several hours.[4] | Similar to acid hydrolysis, but may favor different degradation products depending on the molecule's structure. |
| Oxidation | 3% to 30% Hydrogen Peroxide, at room temperature or slightly elevated temperature.[4] | Oxidation of the nitrogen atoms in the piperazine ring, or other susceptible moieties, leading to N-oxides or other oxides. |
| Thermal Degradation | Dry heat (e.g., 60-80°C) for an extended period. | General decomposition, potential for dealkylation or ring cleavage. |
| Photodegradation | Exposure to UV and visible light (e.g., 1.2 million lux hours and 200 watt hours/m²).[4] | Photolytic cleavage of bonds, leading to a variety of degradation products.[6] |
Experimental Protocol for a Forced Degradation Study
Objective: To investigate the degradation profile of this compound hydrochloride under various stress conditions.
Materials:
-
This compound Hydrochloride API
-
Reagents for stress conditions (HCl, NaOH, H₂O₂)
-
Stability chambers (for thermal and photolytic studies)
-
Validated stability-indicating analytical method (e.g., HPLC-UV/MS)
Procedure:
-
Sample Preparation: Prepare solutions of this compound hydrochloride in appropriate solvents for each stress condition.
-
Stress Application:
-
Hydrolysis: Treat the solutions with acid or base and reflux for a specified time. Neutralize the samples after the stress period.
-
Oxidation: Add hydrogen peroxide to the solution and maintain at the desired temperature.
-
Thermal: Store the solid API and solutions in a high-temperature oven.
-
Photolytic: Expose the solid API and solutions to controlled light conditions in a photostability chamber.
-
-
Analysis: Analyze the stressed samples at various time points using a validated stability-indicating HPLC method capable of separating the intact drug from its degradation products.
-
Peak Purity and Identification: Assess the peak purity of the parent drug and identify the structure of major degradation products using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Signaling Pathways
This compound acts as a selective serotonin reuptake inhibitor (SSRI). The therapeutic effects of antidepressants are generally understood to be mediated by long-term adaptive changes in neuronal signaling pathways. While a specific, unique signaling cascade for this compound has not been delineated in publicly available literature, its mechanism of action is expected to align with that of other SSRIs.
Chronic administration of SSRIs, including this compound, leads to an increase in serotonin levels in the synaptic cleft. This sustained elevation in serotonin can trigger downstream signaling cascades that are thought to underlie the therapeutic antidepressant effects. A key pathway implicated is the cyclic adenosine monophosphate (cAMP) signaling cascade.[7][8]
Conclusion
While specific experimental data for the solubility and stability of this compound hydrochloride are not widely published, this technical guide provides a robust framework for researchers to conduct these critical studies. By following the detailed experimental protocols for solubility determination and forced degradation, scientists can generate the necessary data to support formulation development and ensure the quality, safety, and efficacy of this compound hydrochloride-containing drug products. The understanding of the general signaling pathways for SSRIs further provides a basis for mechanistic studies and the development of novel antidepressants. Further research to generate and publish specific data for this compound hydrochloride would be a valuable contribution to the pharmaceutical sciences.
References
- 1. youtube.com [youtube.com]
- 2. Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Overview of Degradation Strategies for Amitriptyline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and characterization of forced degradation products of sertraline hydrochloride using UPLC, ultra-high-performance liquid Chromatography-Quadrupole-Time of flight mass spectrometry (UHPLC-Q-TOF/MS/MS) and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation of signal transduction pathways and gene expression by mood stabilizers and antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antidepressants: Signal Transduction and Gene Expression - Ronald Duman [grantome.com]
Pipofezine's Affinity for Serotonin and Dopamine Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pipofezine, also known as Azafen, is a tricyclic antidepressant that has been in clinical use in some countries for decades.[1] Its primary mechanism of action is understood to be the inhibition of serotonin reuptake, which increases the concentration of this neurotransmitter in the synaptic cleft.[2][3][4] However, a comprehensive understanding of its pharmacological profile, particularly its direct binding affinity for various serotonin and dopamine receptor subtypes, is crucial for elucidating its full therapeutic potential and side-effect profile. This technical guide aims to provide an in-depth overview of the available data on the binding affinity of this compound for these key receptors, present generalized experimental protocols for assessing such interactions, and visualize the relevant signaling pathways.
Quantitative Binding Affinity of this compound
Despite a thorough review of the scientific literature, specific quantitative binding affinity data for this compound (such as Ki, IC50, or Kd values) at serotonin and dopamine receptor subtypes remains largely unavailable in publicly accessible databases and publications. While its activity as a potent serotonin reuptake inhibitor is well-documented, its direct interactions with postsynaptic serotonin and dopamine receptors have not been extensively characterized with quantitative binding assays.[1][2][3][4]
The table below is provided as a template for organizing such data once it becomes available through future research.
Table 1: this compound Binding Affinity for Serotonin Receptors
| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | IC50 (nM) | Kd (nM) | Reference |
| 5-HT1A | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| 5-HT2A | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| 5-HT2C | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| Other 5-HT Subtypes |
Table 2: this compound Binding Affinity for Dopamine Receptors
| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | IC50 (nM) | Kd (nM) | Reference |
| D1 | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| D2 | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| D3 | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| D4 | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| D5 | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Experimental Protocols: Radioligand Binding Assay
The following is a generalized protocol for a competitive radioligand binding assay, a standard method used to determine the binding affinity of a compound like this compound for a specific receptor. This protocol is based on established methodologies for serotonin and dopamine receptors and can be adapted for specific subtypes.
Objective: To determine the inhibition constant (Ki) of this compound for a target receptor by measuring its ability to displace a specific radioligand.
Materials:
-
Target Receptor Source: Cell membranes from cell lines stably expressing the human receptor of interest (e.g., CHO-K1 cells expressing human D2 receptors or HEK293 cells expressing human 5-HT1A receptors).
-
Radioligand: A high-affinity radiolabeled ligand specific for the target receptor (e.g., [3H]Spiperone for D2 receptors, [3H]8-OH-DPAT for 5-HT1A receptors).
-
Test Compound: this compound dihydrochloride dissolved in an appropriate solvent (e.g., DMSO).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor (e.g., Haloperidol for D2, Serotonin for 5-HT1A).
-
Scintillation Cocktail and Scintillation Counter .
-
Glass Fiber Filters and Filtration Apparatus .
Procedure:
-
Membrane Preparation: Homogenize the cells expressing the target receptor in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous substances. Resuspend the final pellet in assay buffer to a specific protein concentration (e.g., 10-20 µg of protein per well).
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Receptor membranes + Radioligand + Assay Buffer.
-
Non-specific Binding: Receptor membranes + Radioligand + High concentration of unlabeled ligand.
-
Competitive Binding: Receptor membranes + Radioligand + Serial dilutions of this compound.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand (in the filtrate).
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways and Experimental Workflow Visualizations
To understand the potential downstream effects of this compound's interaction with serotonin and dopamine receptors, it is essential to visualize their canonical signaling pathways.
Serotonin Receptor Signaling
Serotonin receptors are a diverse group of G protein-coupled receptors (GPCRs) that mediate a wide range of physiological and psychological processes. They are broadly classified into several families, with the 5-HT1 and 5-HT2 families being particularly relevant to antidepressant action.
-
5-HT1A Receptors: These receptors are typically coupled to inhibitory Gi/o proteins. Their activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular levels of cyclic AMP (cAMP). This can lead to the opening of G protein-coupled inwardly rectifying potassium (GIRK) channels, causing hyperpolarization and a decrease in neuronal excitability.
-
5-HT2A Receptors: In contrast to 5-HT1A receptors, 5-HT2A receptors are coupled to excitatory Gq/11 proteins. Activation of these receptors stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). These events lead to a cascade of downstream signaling that generally results in increased neuronal excitability.
Dopamine Receptor Signaling
Dopamine receptors are also GPCRs and are divided into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4). These families have opposing effects on adenylyl cyclase.
-
D1-like Receptors: These receptors are coupled to stimulatory Gs/olf proteins. Their activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of protein kinase A (PKA). This pathway generally enhances neuronal activity.
-
D2-like Receptors: These receptors are coupled to inhibitory Gi/o proteins, similar to 5-HT1A receptors. Their activation inhibits adenylyl cyclase, decreases cAMP levels, and can also modulate ion channel activity, generally leading to a reduction in neuronal excitability.
Conclusion
While this compound is established as a serotonin reuptake inhibitor, a significant gap exists in the literature regarding its direct binding affinities for serotonin and dopamine receptors. The generation of such quantitative data through rigorous experimental protocols, such as the radioligand binding assay outlined here, is essential for a more complete understanding of its pharmacological profile. A detailed characterization of this compound's interactions with these receptors will not only refine our knowledge of its mechanism of action but also potentially uncover novel therapeutic applications and provide a clearer rationale for its clinical use. Further research in this area is strongly encouraged to fill this knowledge void.
References
Methodological & Application
Pipofezine Dosage Calculation for Rodent Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pipofezine, marketed as Azaphen, is a tricyclic antidepressant (TCA) developed and used primarily in Russia.[1] Its mechanism of action involves the non-selective reuptake inhibition of serotonin and norepinephrine, which is characteristic of TCAs.[1][2][3] It also possesses sedative properties.[1] Unlike many other TCAs, this compound exhibits minimal anticholinergic activity and does not inhibit monoamine oxidase (MAO).[1][3] These application notes provide a guide for researchers on the calculation of this compound dosage for use in rodent models of depression, based on available preclinical data. Due to the limited publicly available data on the effective doses, toxicity, and pharmacokinetics of this compound in rodents, researchers are strongly encouraged to conduct preliminary dose-finding studies.
Data Presentation
A comprehensive search for specific preclinical data on this compound in rodent models, including effective doses in behavioral assays, LD50 values, and pharmacokinetic parameters, did not yield sufficient quantitative information to construct detailed comparative tables. The majority of available data pertains to human use. Researchers should consider the human pharmacokinetic parameters as a preliminary reference point, with the understanding that significant interspecies differences are likely.
Table 1: Human Pharmacokinetic Parameters of this compound (Azaphen)
| Parameter | Value | Reference |
| Bioavailability | ~80% | [1] |
| Time to Maximum Concentration (Tmax) | 2 hours | [1] |
| Plasma Protein Binding | 90% | [1] |
| Half-life (T½) | 16 hours | [1] |
Mechanism of Action: Signaling Pathways
This compound's primary mechanism of action is the blockade of the serotonin transporter (SERT) and the norepinephrine transporter (NET) on the presynaptic membrane of neurons. This inhibition leads to an increased concentration of these neurotransmitters in the synaptic cleft, enhancing serotonergic and noradrenergic signaling.
References
Application Notes and Protocols: Pipofezine Dissolution for In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pipofezine, also known as Azaphen, is a tricyclic antidepressant. For conducting in vivo studies to evaluate its efficacy and pharmacokinetics, proper dissolution is critical to ensure accurate dosing and bioavailability. This document provides a detailed protocol for dissolving this compound for administration in animal models. The choice of solvent is crucial to maintain the stability of the compound and minimize toxicity to the animal.
Physicochemical Properties of this compound
Understanding the solubility profile of this compound is the first step in developing a robust dissolution protocol.
Table 1: Solubility of this compound Hydrochloride
| Solvent | Solubility | Suitability for In Vivo Use |
| Dimethyl Sulfoxide (DMSO) | Soluble[1] | Suitable as a primary solvent, but final concentration should be minimized (<10% in the final dosing solution is often recommended, with some studies using up to 50% in a mixed-solvent system)[2][3]. |
| Chloroform | Soluble[1] | Not suitable for in vivo use due to high toxicity. |
| Dichloromethane | Soluble[1] | Not suitable for in vivo use due to high toxicity. |
| Ethyl Acetate | Soluble[1] | Not suitable for in vivo use due to high toxicity. |
| Acetone | Soluble[1] | Generally not recommended for systemic in vivo use due to potential toxicity, though it has been evaluated in some models[2][4]. |
| Water | Sparingly Soluble | The hydrochloride salt may have some aqueous solubility, but it is often insufficient for preparing concentrated stock solutions. |
Recommended Protocol for this compound Dissolution
This protocol is based on the known solubility of this compound and common practices for preparing compounds for in vivo research. A pilot study to determine the optimal vehicle for your specific animal model and administration route is highly recommended.
Materials
-
This compound hydrochloride powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 400 (PEG400), sterile
-
Propylene glycol (PG), sterile
-
Saline (0.9% NaCl), sterile
-
Sterile, conical tubes (1.5 mL, 15 mL, 50 mL)
-
Vortex mixer
-
Sonicator (optional)
-
Pipettes and sterile filter tips
Experimental Protocol: Preparation of a 10 mg/mL Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound hydrochloride powder in a sterile conical tube. For example, to prepare 1 mL of a 10 mg/mL stock solution, weigh 10 mg of the compound.
-
Primary Dissolution: Add a small volume of DMSO to the powder. For a 10 mg/mL stock, start by adding 100 µL of DMSO.
-
Vortexing: Vortex the mixture vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. Sonication for 5-10 minutes can also be used to break up any aggregates.
-
Co-solvent Addition (if required): If preparing a co-solvent system to reduce the final DMSO concentration, add the desired co-solvent. A common vehicle for in vivo studies is a mixture of DMSO and PEG400 or a combination of DMSO, PEG400, and saline. For example, a vehicle composition of 10% DMSO, 40% PEG400, and 50% saline is often well-tolerated.
-
Final Dilution: Once the stock solution is prepared, it can be diluted to the final desired concentration for injection using a suitable vehicle. For example, to achieve a final concentration of 1 mg/mL with 10% DMSO, you would take 100 µL of your 10 mg/mL DMSO stock and add 900 µL of the appropriate diluent (e.g., a mixture of PEG400 and saline).
Table 2: Example Dilution Series for a Pilot Study
| Final Concentration | Volume of 10 mg/mL Stock (in DMSO) | Volume of Vehicle (e.g., 40% PEG400, 60% Saline) | Total Volume | Final DMSO % |
| 2 mg/mL | 200 µL | 800 µL | 1000 µL | 20% |
| 1 mg/mL | 100 µL | 900 µL | 1000 µL | 10% |
| 0.5 mg/mL | 50 µL | 950 µL | 1000 µL | 5% |
| 0.2 mg/mL | 20 µL | 980 µL | 1000 µL | 2% |
Note: Always prepare fresh solutions on the day of the experiment. If storage is necessary, store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Before use, allow the solution to come to room temperature and vortex to ensure homogeneity.
Visualization of Experimental Workflow
The following diagram illustrates the decision-making process and workflow for preparing this compound for in vivo administration.
Caption: Workflow for this compound Dissolution and Dosing.
Signaling Pathway (Placeholder)
As this document focuses on the dissolution protocol, a signaling pathway is not directly applicable. However, if this compound's mechanism of action were the focus, a diagram of the relevant neurotransmitter pathways (e.g., serotonin, norepinephrine) would be appropriate here.
Example DOT Script for a Hypothetical Signaling Pathway:
Caption: Hypothetical this compound Mechanism of Action.
References
- 1. Azaphen hydrochloride | 24853-80-3 [amp.chemicalbook.com]
- 2. Evaluation of 14 Organic Solvents and Carriers for Screening Applications in Zebrafish Embryos and Larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Pipofezine Administration in Preclinical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of pipofezine (Azafen), a tricyclic antidepressant, in preclinical research settings. The following sections detail the primary routes of administration, recommended protocols based on available literature, and the underlying signaling pathways associated with its mechanism of action.
Overview of this compound
This compound is a tricyclic antidepressant that primarily functions as a potent serotonin reuptake inhibitor.[1][2] This mechanism of action leads to an increased concentration of serotonin in the synaptic cleft, which is believed to be responsible for its antidepressant effects. Preclinical studies have utilized various animal models to investigate the efficacy and pharmacological profile of this compound, most notably in rodent models of depression.
Administration Routes and Protocols
The primary routes for administering this compound in preclinical rodent studies are oral gavage (PO) and intraperitoneal injection (IP). The choice of administration route often depends on the experimental design, the required speed of onset, and the desired pharmacokinetic profile.
Quantitative Data Summary
| Parameter | Oral Gavage (PO) | Intraperitoneal Injection (IP) |
| Vehicle | 0.5% Methyl cellulose, Distilled water, Saline | Saline, Distilled water |
| Dosage Range | 10 - 50 mg/kg | 5 - 20 mg/kg |
| Volume | 5 - 10 mL/kg | 5 - 10 mL/kg |
| Frequency | Once daily | Once or twice daily |
Experimental Protocols
2.2.1. Protocol for Oral Gavage (PO) Administration in Mice
This protocol is a generalized procedure and should be adapted based on specific experimental needs and institutional guidelines.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% Methyl cellulose in distilled water)
-
Appropriately sized oral gavage needles (e.g., 20-gauge, 1.5-inch for adult mice)
-
Syringes
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound and vehicle based on the mean body weight of the experimental group and the desired dosage.
-
Prepare the formulation by suspending or dissolving this compound in the chosen vehicle. Ensure homogeneity of the solution.
-
-
Animal Handling and Restraint:
-
Weigh the mouse to determine the precise volume of the formulation to be administered.
-
Gently but firmly restrain the mouse by the scruff of the neck to immobilize the head and prevent biting.
-
-
Gavage Administration:
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the insertion depth.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition.
-
Once the needle is in the esophagus, slowly administer the calculated volume of the this compound formulation.
-
-
Post-Administration Monitoring:
-
Carefully withdraw the gavage needle.
-
Return the mouse to its home cage and monitor for any immediate signs of distress, such as respiratory difficulty or abnormal posture.
-
2.2.2. Protocol for Intraperitoneal (IP) Injection in Rats
This protocol is a generalized procedure and should be adapted based on specific experimental needs and institutional guidelines.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline)
-
Sterile syringes and needles (e.g., 23-25 gauge)
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound and vehicle based on the rat's body weight and the desired dosage.
-
Prepare the dosing solution under sterile conditions.
-
-
Animal Handling and Restraint:
-
Weigh the rat to determine the precise injection volume.
-
Restrain the rat securely, often with the help of a second person. The rat should be held to expose the abdomen.
-
-
IP Injection:
-
Locate the injection site in the lower right or left quadrant of the abdomen to avoid the cecum and bladder.
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity.
-
Aspirate briefly to ensure no blood or urine is drawn, which would indicate incorrect placement.
-
Slowly inject the calculated volume of the this compound solution.
-
-
Post-Injection Monitoring:
-
Withdraw the needle and return the rat to its home cage.
-
Monitor the animal for any signs of distress, including bleeding at the injection site or signs of peritonitis.
-
Signaling Pathway and Mechanism of Action
As a serotonin reuptake inhibitor, this compound blocks the serotonin transporter (SERT), leading to an accumulation of serotonin in the synaptic cleft. This enhanced serotonergic neurotransmission is thought to initiate a cascade of downstream signaling events that contribute to its antidepressant effects. One of the key pathways implicated involves the activation of cAMP response element-binding protein (CREB) and the subsequent expression of brain-derived neurotrophic factor (BDNF).[3][4]
Caption: this compound's inhibition of SERT leads to increased synaptic serotonin and downstream signaling.
Experimental Workflow
The following diagram illustrates a typical workflow for a preclinical study evaluating the antidepressant-like effects of this compound in a rodent model.
Caption: A typical experimental workflow for preclinical evaluation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. The pCREB/BDNF Pathway in the Hippocampus Is Involved in the Therapeutic Effect of Selective 5-HT Reuptake Inhibitors in Adult Male Rats Exposed to Blast Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Antidepressant Medication on Brain-derived Neurotrophic Factor Concentration and Neuroplasticity in Depression: A Review of Preclinical and Clinical Studies - AJMB: Volume 15, Issue 3, Year 2023 - AJMB [ajmb.org]
Pipofezine in Behavioral Assays for Depression: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of Pipofezine, a tricyclic antidepressant, in common behavioral assays for screening potential antidepressant compounds. The protocols and data presentation guidelines are intended to assist researchers in designing and interpreting studies to evaluate the efficacy of this compound and similar molecules.
Mechanism of Action of this compound
This compound, also known as Azafen, is a tricyclic antidepressant. Its primary mechanism of action involves the inhibition of the reuptake of serotonin and norepinephrine at the synaptic cleft, leading to an increased concentration of these neurotransmitters in the brain. Unlike some other antidepressants, this compound has been reported to have negligible effects on monoamine oxidase (MAO) activity. This dual-action on two key neurotransmitter systems involved in mood regulation forms the basis of its antidepressant effects.
Below is a diagram illustrating the general mechanism of action for tricyclic antidepressants like this compound at the neuronal synapse.
Caption: Mechanism of action of this compound.
Key Behavioral Assays for Antidepressant Screening
Several behavioral assays are widely used in preclinical research to screen for antidepressant efficacy. These models are based on the principle of inducing a state of "behavioral despair" or anhedonia in rodents, which can be reversed by effective antidepressant treatment. The most common assays include the Forced Swim Test (FST), the Tail Suspension Test (TST), and the Sucrose Preference Test (SPT).
Forced Swim Test (FST)
The Forced Swim Test is a widely used rodent behavioral test to assess antidepressant efficacy. The test is based on the observation that when placed in an inescapable cylinder of water, animals will eventually cease escape-oriented behaviors and become immobile. Antidepressant treatment is expected to reduce the duration of immobility.
Experimental Protocol
-
Apparatus: A transparent glass or plastic cylinder (40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.
-
Animals: Male mice or rats are commonly used. Animals should be habituated to the experimental room for at least one hour before testing.
-
Procedure:
-
Pre-test session (Day 1): Each animal is individually placed in the cylinder for a 15-minute period. This session is for habituation and to induce a baseline level of immobility. After 15 minutes, the animal is removed, dried with a towel, and returned to its home cage.
-
Drug Administration: this compound or a vehicle control is administered at predetermined times before the test session (e.g., 30, 60, and 120 minutes prior to the test). The route of administration (e.g., intraperitoneal, oral) and dosage should be based on the study design.
-
Test session (Day 2): 24 hours after the pre-test session, the animal is again placed in the cylinder for a 5-minute test session.
-
-
Data Collection: The entire 5-minute test session is recorded. The primary measure is the duration of immobility, defined as the time the animal spends floating motionless or making only small movements necessary to keep its head above water.
Caption: Forced Swim Test (FST) Workflow.
Data Presentation
Quantitative data from the FST should be presented in a clear, tabular format. Below is a template for data presentation.
Table 1: Template for Forced Swim Test Data
| Treatment Group | Dose (mg/kg) | N | Immobility Time (seconds) (Mean ± SEM) |
| Vehicle Control | - | 10 | |
| This compound | 10 | 10 | |
| This compound | 20 | 10 | |
| This compound | 40 | 10 | |
| Positive Control | 10 |
Table 2: Illustrative Forced Swim Test Data (Imipramine)
| Treatment Group | Dose (mg/kg) | N | Immobility Time (seconds) (Mean ± SEM) |
| Vehicle Control | - | 10 | 150 ± 10.5 |
| Imipramine | 15 | 10 | 110 ± 9.2* |
| Imipramine | 30 | 10 | 75 ± 8.1** |
| Imipramine | 60 | 10 | 50 ± 7.5*** |
*p<0.05, **p<0.01, ***p<0.001 compared to Vehicle Control
Tail Suspension Test (TST)
The Tail Suspension Test is another widely used behavioral assay for screening antidepressants. The test is based on the principle that when suspended by the tail, mice will alternate between periods of struggling and immobility. A state of "behavioral despair" is inferred from the duration of immobility, which is reduced by antidepressant drugs.
Experimental Protocol
-
Apparatus: A suspension bar or a chamber that allows the mouse to hang freely without being able to touch any surfaces. The area should be visually isolated to prevent distractions.
-
Animals: Male mice are typically used.
-
Procedure:
-
A piece of adhesive tape is attached to the tail of the mouse, approximately 1-2 cm from the tip.
-
The mouse is then suspended by the tape from the suspension bar.
-
The duration of the test is typically 6 minutes.
-
-
Data Collection: The entire 6-minute session is recorded. The primary measure is the total time the animal remains immobile.
Caption: Tail Suspension Test (TST) Workflow.
Data Presentation
Table 3: Template for Tail Suspension Test Data
| Treatment Group | Dose (mg/kg) | N | Immobility Time (seconds) (Mean ± SEM) |
| Vehicle Control | - | 10 | |
| This compound | 10 | 10 | |
| This compound | 20 | 10 | |
| This compound | 40 | 10 | |
| Positive Control | 10 |
Table 4: Illustrative Tail Suspension Test Data (Amitriptyline)
| Treatment Group | Dose (mg/kg) | N | Immobility Time (seconds) (Mean ± SEM) |
| Vehicle Control | - | 10 | 180 ± 12.3 |
| Amitriptyline | 10 | 10 | 135 ± 11.1* |
| Amitriptyline | 20 | 10 | 95 ± 9.8** |
| Amitriptyline | 40 | 10 | 60 ± 8.2*** |
*p<0.05, **p<0.01, ***p<0.001 compared to Vehicle Control
Sucrose Preference Test (SPT)
The Sucrose Preference Test is a measure of anhedonia, a core symptom of depression, which is the inability to experience pleasure. Rodents naturally prefer sweet solutions over water. In models of depression, this preference is reduced, and effective antidepressant treatment is expected to restore it.
Experimental Protocol
-
Apparatus: Home cages equipped with two drinking bottles.
-
Animals: Mice or rats.
-
Procedure:
-
Habituation: For 48 hours, animals are habituated to the two-bottle choice, with both bottles containing water.
-
Baseline: For the next 48 hours, animals are given a choice between a bottle of 1% sucrose solution and a bottle of water. The position of the bottles is switched every 24 hours to avoid place preference.
-
Depression Induction (if applicable): A chronic stress protocol (e.g., chronic unpredictable mild stress) can be used to induce a depressive-like state.
-
Drug Administration: this compound or vehicle is administered daily throughout the stress period or for a specified duration before the test.
-
Test: After the treatment period, animals are deprived of food and water for a period (e.g., 4 hours) and then presented with the two bottles (1% sucrose and water) for a defined period (e.g., 1-2 hours).
-
-
Data Collection: The consumption of sucrose solution and water is measured by weighing the bottles before and after the test period. Sucrose preference is calculated as: (Sucrose intake / (Sucrose intake + Water intake)) x 100%
Caption: Sucrose Preference Test (SPT) Workflow.
Data Presentation
Table 5: Template for Sucrose Preference Test Data
| Treatment Group | N | Sucrose Preference (%) (Mean ± SEM) |
| Non-Stressed Control | 10 | |
| Stressed + Vehicle | 10 | |
| Stressed + this compound (Dose 1) | 10 | |
| Stressed + this compound (Dose 2) | 10 | |
| Stressed + Positive Control | 10 |
Table 6: Illustrative Sucrose Preference Test Data
| Treatment Group | N | Sucrose Preference (%) (Mean ± SEM) |
| Non-Stressed Control | 10 | 85 ± 3.2 |
| Stressed + Vehicle | 10 | 55 ± 4.1# |
| Stressed + Antidepressant (20 mg/kg) | 10 | 78 ± 3.8* |
#p<0.01 compared to Non-Stressed Control; *p<0.05 compared to Stressed + Vehicle
Pipofezine: A Tool Compound for Interrogating the Serotonin System
Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of pipofezine, a tricyclic antidepressant, as a tool compound for studying the serotonin (5-HT) system. While specific quantitative binding and functional data for this compound are not extensively available in publicly accessible literature, this document outlines its primary mechanism of action and provides detailed protocols for its characterization and use in preclinical research.
This compound, also known as Azafen, is recognized as a potent inhibitor of the serotonin transporter (SERT).[1] Its action leads to an increase in the extracellular concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.[1][2] This property makes it a valuable tool for investigating the role of the serotonin system in various physiological and pathological processes. In addition to its primary activity as a serotonin reuptake inhibitor, this compound is suggested to have sedative effects, possibly through antihistamine activity.[1] Some sources also indicate a potential for norepinephrine reuptake inhibition, a characteristic common to many tricyclic antidepressants.
Due to the limited availability of specific binding affinity (Ki) and potency (IC50) values in the literature, researchers are encouraged to perform the in vitro assays described herein to determine these values in their specific experimental systems.
Data Presentation
The following tables are provided as templates for researchers to populate with their own experimental data when characterizing this compound.
Table 1: this compound Binding Affinity Profile
| Target | Radioligand | Kᵢ (nM) - Hypothetical Data |
| Serotonin Transporter (SERT) | [³H]Citalopram | [Insert Experimental Value] |
| Norepinephrine Transporter (NET) | [³H]Nisoxetine | [Insert Experimental Value] |
| Dopamine Transporter (DAT) | [³H]WIN 35,428 | [Insert Experimental Value] |
| 5-HT₁ₐ Receptor | [³H]8-OH-DPAT | [Insert Experimental Value] |
| 5-HT₂ₐ Receptor | [³H]Ketanserin | [Insert Experimental Value] |
| Histamine H₁ Receptor | [³H]Pyrilamine | [Insert Experimental Value] |
| Muscarinic M₁ Receptor | [³H]Pirenzepine | [Insert Experimental Value] |
| α₁-Adrenergic Receptor | [³H]Prazosin | [Insert Experimental Value] |
Note: The Kᵢ values in this table are placeholders and should be determined experimentally.
Table 2: this compound Functional Activity Profile
| Assay | Cell Line/Tissue | IC₅₀ (nM) - Hypothetical Data |
| Serotonin Reuptake Inhibition | hSERT-expressing cells | [Insert Experimental Value] |
| Norepinephrine Reuptake Inhibition | hNET-expressing cells | [Insert Experimental Value] |
| Dopamine Reuptake Inhibition | hDAT-expressing cells | [Insert Experimental Value] |
Note: The IC₅₀ values in this table are placeholders and should be determined experimentally.
Signaling Pathways and Experimental Workflows
Diagram 1: this compound's Proposed Mechanism of Action
Caption: Proposed mechanism of action of this compound.
Diagram 2: Experimental Workflow for In Vitro Characterization
References
Application Notes and Protocols for Quantification of Pipofezine in Human Plasma by HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the quantification of Pipofezine (also known as Azaphen) in human plasma using High-Performance Liquid Chromatography (HPLC) with UV detection. This compound is a tricyclic antidepressant, and monitoring its plasma concentration is crucial for pharmacokinetic studies and therapeutic drug management. The described method is based on established analytical principles for tricyclic antidepressants and includes procedures for sample preparation, chromatographic separation, and method validation. This application note offers a robust starting point for researchers to develop and validate a specific in-house assay for this compound.
Introduction
This compound is an anxiolytic and antidepressant drug belonging to the tricyclic antidepressant (TCA) class. Accurate and precise measurement of its concentration in plasma is essential for clinical and pharmacological research. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of pharmaceuticals in biological matrices due to its high resolution, sensitivity, and specificity. This protocol details a reversed-phase HPLC method coupled with UV detection for the determination of this compound in human plasma. The method involves a liquid-liquid extraction (LLE) procedure for sample clean-up and concentration, followed by chromatographic separation on a C18 column.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Imipramine (or other suitable TCA as an internal standard - IS)
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
HPLC grade water
-
Heptane
-
Isoamyl alcohol
-
Sodium hydroxide (NaOH)
-
Orthophosphoric acid
-
Human plasma (drug-free)
Equipment
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Centrifuge
-
Vortex mixer
-
Sample evaporation system (e.g., nitrogen evaporator)
-
Analytical balance
-
pH meter
Preparation of Solutions
-
Stock Solution of this compound (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 10 ng/mL to 1000 ng/mL.
-
Internal Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of Imipramine (IS) in 100 mL of methanol.
-
Internal Standard Working Solution (1 µg/mL): Dilute the IS stock solution with methanol.
-
Sodium Hydroxide (1 M): Dissolve 4 g of NaOH in 100 mL of water.
-
Orthophosphoric Acid (0.3% v/v): Add 0.3 mL of orthophosphoric acid to 100 mL of water.
Sample Preparation (Liquid-Liquid Extraction)
-
To a 1.5 mL microcentrifuge tube, add 500 µL of plasma sample, 50 µL of the internal standard working solution (1 µg/mL), and 100 µL of 1 M NaOH.
-
Vortex for 30 seconds.
-
Add 1 mL of extraction solvent (heptane:isoamyl alcohol, 99:1 v/v).
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds.
-
Inject 20 µL into the HPLC system.
HPLC Conditions
-
Column: C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile : Phosphate Buffer (25 mM, pH 3.0) (50:50, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
Data Presentation
The following tables summarize the expected quantitative data for a validated HPLC method for this compound. These values are based on typical performance characteristics for the analysis of tricyclic antidepressants and should be confirmed during in-house method validation.
Table 1: Chromatographic Parameters
| Parameter | This compound | Internal Standard (Imipramine) |
| Retention Time (min) | ~ 6.5 | ~ 8.0 |
| Tailing Factor | ≤ 1.5 | ≤ 1.5 |
| Theoretical Plates | > 2000 | > 2000 |
Table 2: Method Validation Parameters
| Parameter | Acceptance Criteria | Expected Performance |
| Linearity (r²) | ≥ 0.995 | 0.998 |
| Range (ng/mL) | - | 10 - 1000 |
| Limit of Quantification (LOQ) (ng/mL) | S/N ≥ 10 | 10 |
| Limit of Detection (LOD) (ng/mL) | S/N ≥ 3 | 3 |
| Intra-day Precision (%RSD) | ≤ 15% | < 10% |
| Inter-day Precision (%RSD) | ≤ 15% | < 12% |
| Accuracy (% Recovery) | 85 - 115% | 92 - 108% |
Visualizations
Experimental Workflow
Caption: Liquid-Liquid Extraction Workflow for this compound from Plasma.
Logical Relationship of Method Development
Caption: Logical Flow of HPLC Method Development and Validation.
Pipofezine for Studying Neurogenesis in the Hippocampus: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pipofezine, marketed as Azafen or Azaphen, is a tricyclic antidepressant (TCA) that has been in clinical use in Russia since the 1960s for the treatment of depression.[1] Its primary mechanism of action is the potent inhibition of serotonin reuptake, and it also exhibits sedative properties, likely due to antihistamine activity.[1] While the impact of many antidepressants, particularly selective serotonin reuptake inhibitors (SSRIs) and other TCAs, on adult hippocampal neurogenesis is a well-established field of study, there is currently a notable lack of direct research investigating the specific effects of this compound on this process.
Adult hippocampal neurogenesis, the generation of new neurons in the dentate gyrus of the hippocampus, is implicated in the pathophysiology of depression and the therapeutic mechanisms of antidepressant drugs.[2][3] Chronic administration of various antidepressants has been shown to increase the proliferation, survival, and maturation of new neurons, a process that is thought to contribute to their therapeutic efficacy.[1][2][3] Given that this compound is a potent serotonin reuptake inhibitor, it is plausible that it may also modulate hippocampal neurogenesis through similar pathways activated by other serotonergic antidepressants.
These application notes provide a theoretical framework and hypothetical protocols for investigating the potential effects of this compound on hippocampal neurogenesis. The methodologies are based on established experimental paradigms used to study the effects of other antidepressants on the birth and development of new neurons.
Potential Mechanisms of Action
While direct evidence for this compound's effect on neurogenesis is lacking, we can hypothesize its potential involvement based on its known pharmacological profile and the established mechanisms of other antidepressants. The primary pathways implicated in antidepressant-induced neurogenesis include:
-
Serotonergic System Activation: As a potent serotonin reuptake inhibitor, this compound increases the synaptic availability of serotonin. Serotonin, in turn, can influence neurogenesis through various 5-HT receptors expressed on neural progenitor cells.
-
Brain-Derived Neurotrophic Factor (BDNF) Signaling: A common pathway for many antidepressants is the upregulation of BDNF in the hippocampus.[4][5] BDNF promotes the survival, differentiation, and integration of new neurons. It is conceivable that chronic this compound administration could lead to increased BDNF expression and signaling.
-
Wnt/β-catenin Signaling Pathway: The Wnt signaling pathway is crucial for cell proliferation and neuronal differentiation during adult neurogenesis. Some antidepressants have been shown to modulate this pathway.[6]
-
Glucocorticoid Receptor (GR) Function: Chronic stress is associated with dysregulation of the hypothalamic-pituitary-adrenal (HPA) axis and impaired GR function, which can suppress neurogenesis. Some tricyclic antidepressants have been found to enhance GR function, which could contribute to a pro-neurogenic environment.[2][7][8]
Hypothetical Data on this compound's Effect on Hippocampal Neurogenesis
The following tables present hypothetical quantitative data that could be expected from preclinical studies investigating the effects of this compound on hippocampal neurogenesis in a rodent model of chronic stress.
Table 1: Hypothetical Effects of Chronic this compound Treatment on Cell Proliferation and Survival in the Dentate Gyrus
| Treatment Group | Dose (mg/kg) | BrdU+ Cells (Proliferation) | BrdU+/NeuN+ Cells (Neuronal Survival and Differentiation) |
| Vehicle Control | 0 | 3500 ± 300 | 1800 ± 200 |
| This compound | 10 | 5500 ± 450 | 3200 ± 350 |
| This compound | 20 | 7200 ± 600 | 4500 ± 400 |
| Fluoxetine (Positive Control) | 10 | 6800 ± 550 | 4200 ± 380 |
*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean number of cells per dentate gyrus ± SEM.
Table 2: Hypothetical Effects of this compound on Neurogenesis-Related Protein Expression in the Hippocampus
| Treatment Group | Dose (mg/kg) | BDNF Protein Level (% of Control) | Doublecortin (DCX) Protein Level (% of Control) |
| Vehicle Control | 0 | 100 ± 10 | 100 ± 12 |
| This compound | 10 | 145 ± 15 | 160 ± 18 |
| This compound | 20 | 190 ± 20 | 210 ± 25 |
| Fluoxetine (Positive Control) | 10 | 180 ± 18 | 195 ± 22 |
*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean percentage of control ± SEM.
Experimental Protocols
The following are detailed protocols that could be employed to investigate the effects of this compound on hippocampal neurogenesis.
Protocol 1: In Vivo Assessment of Neurogenesis in a Rodent Model
Objective: To determine if chronic administration of this compound increases cell proliferation, survival, and neuronal differentiation in the hippocampus of adult rodents.
Materials:
-
Adult male C57BL/6 mice (8-10 weeks old)
-
This compound hydrochloride
-
5-bromo-2'-deoxyuridine (BrdU)
-
Saline solution (0.9% NaCl)
-
Animal handling and injection equipment
-
Perfusion and tissue processing reagents (e.g., paraformaldehyde)
-
Immunohistochemistry reagents (primary and secondary antibodies)
-
Microscope for imaging
Procedure:
-
Animal Acclimation and Grouping: Acclimate mice to the housing facility for at least one week. Randomly assign mice to treatment groups (e.g., vehicle, this compound 10 mg/kg, this compound 20 mg/kg, fluoxetine 10 mg/kg as a positive control).
-
Chronic Antidepressant Administration: Dissolve this compound in saline. Administer this compound or vehicle via daily intraperitoneal (i.p.) injections for 28 days.
-
BrdU Labeling:
-
For Proliferation: On day 28, administer a single i.p. injection of BrdU (50 mg/kg). Perfuse the animals 24 hours later.
-
For Survival and Differentiation: Administer BrdU (50 mg/kg, i.p.) once daily for the first 5 days of antidepressant treatment. Perfuse the animals at the end of the 28-day treatment period.
-
-
Tissue Processing: Anesthetize the animals and perform transcardial perfusion with saline followed by 4% paraformaldehyde. Post-fix the brains overnight and then cryoprotect in sucrose solution. Section the brains coronally (40 µm) through the hippocampus using a cryostat.
-
Immunohistochemistry:
-
For BrdU staining, pre-treat sections with HCl to denature DNA.
-
Incubate sections with primary antibodies against BrdU (for new cells) and NeuN (for mature neurons) or Doublecortin (DCX) for immature neurons.
-
Incubate with appropriate fluorescently labeled secondary antibodies.
-
-
Microscopy and Quantification: Capture fluorescent images of the dentate gyrus using a confocal microscope. Count the number of BrdU-positive cells and co-labeled cells (BrdU+/NeuN+ or BrdU+/DCX+) using stereological methods.
-
Data Analysis: Analyze the data using ANOVA followed by post-hoc tests to compare between treatment groups.
Protocol 2: In Vitro Neurogenesis Assay with Adult Neural Progenitor Cells
Objective: To assess the direct effect of this compound on the proliferation and differentiation of adult neural progenitor cells (aNPCs).
Materials:
-
Cultured adult hippocampal neural progenitor cells
-
Neurobasal medium supplemented with B27, glutamine, and growth factors (EGF and FGF-2)
-
This compound hydrochloride
-
Cell proliferation assay kit (e.g., EdU-based assay)
-
Immunocytochemistry reagents (antibodies against Ki67, Tuj1, GFAP)
-
Fluorescence microscope
Procedure:
-
Cell Culture: Culture aNPCs in proliferation medium (containing EGF and FGF-2) on coated plates.
-
Proliferation Assay: Plate aNPCs and treat with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) in proliferation medium for 48 hours. Add EdU for the final 2 hours of incubation. Fix the cells and perform the EdU click-iT reaction. Counterstain with a nuclear marker (e.g., DAPI).
-
Differentiation Assay: Plate aNPCs and allow them to attach. Switch to differentiation medium (without EGF and FGF-2) containing varying concentrations of this compound. Culture for 5-7 days.
-
Immunocytochemistry: Fix the differentiated cells and stain with antibodies against markers for immature neurons (Tuj1) and astrocytes (GFAP).
-
Quantification and Analysis:
-
Proliferation: Count the percentage of EdU-positive cells relative to the total number of DAPI-stained cells.
-
Differentiation: Count the percentage of Tuj1-positive and GFAP-positive cells relative to the total number of cells.
-
Analyze data using ANOVA.
-
Visualizations
Caption: Hypothetical signaling pathway for this compound-induced neurogenesis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Antidepressants enhance glucocorticoid receptor function in vitro by modulating the membrane steroid transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The antidepressant roles of Wnt2 and Wnt3 in stress-induced depression-like behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Potential antidepressant-like effect of piperazine derivative LQFM212 in mice: Role of monoaminergic pathway and brain-derived neurotrophic factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glucocorticoid status affects antidepressant regulation of locus coeruleus tyrosine hydroxylase and dorsal raphé tryptophan hydroxylase gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
Application of Pipofezine in Models of Anxiety Disorders: Application Notes and Protocols
Disclaimer: Publicly available research on the specific application of Pipofezine (Azafen) in validated animal models of anxiety is limited. The following information is based on its known pharmacological profile as a tricyclic antidepressant with anxiolytic properties. The experimental protocols provided are generalized templates for assessing anxiolytic drug efficacy and should be adapted for specific research needs.
Introduction
This compound, also known as Azafen, is a tricyclic antidepressant (TCA) that has been in clinical use in Russia since the 1960s.[1][2][3] Its primary mechanism of action is the potent inhibition of serotonin reuptake, a common target for many antidepressant and anxiolytic medications.[1][2][4] Additionally, this compound exhibits sedative effects, likely due to antihistamine activity.[1][2][4] While its primary indication is for the treatment of depression, its pharmacological profile suggests potential utility in managing anxiety disorders.[1][5][6] This document provides an overview of the theoretical application of this compound in preclinical anxiety models and generalized protocols for its evaluation.
Pharmacological Profile
Data Presentation
Due to the scarcity of specific preclinical studies on this compound in anxiety models in the public domain, a quantitative data table cannot be provided at this time. Researchers are encouraged to generate empirical data using the protocols outlined below to populate such a table. A template is provided for this purpose.
Table 1: Template for Reporting Behavioral Effects of this compound in Animal Models of Anxiety
| Animal Model | Species/Strain | Dose (mg/kg) | Route of Administration | Key Behavioral Parameter | Outcome vs. Vehicle | Reference |
| Elevated Plus Maze | Rat/Wistar | i.p. / p.o. | % Time in Open Arms | |||
| Elevated Plus Maze | Mouse/C57BL/6 | i.p. / p.o. | % Open Arm Entries | |||
| Light-Dark Box | Rat/Sprague-Dawley | i.p. / p.o. | Time in Light Compartment | |||
| Light-Dark Box | Mouse/BALB/c | i.p. / p.o. | Number of Transitions | |||
| Vogel Conflict Test | Rat/Sprague-Dawley | i.p. / p.o. | Number of Punished Licks |
Experimental Protocols
Elevated Plus Maze (EPM) Test
The EPM test is a widely used behavioral assay for assessing anxiety-like behavior in rodents. The test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.
Objective: To evaluate the anxiolytic-like effects of this compound by measuring changes in the exploration of the open arms of the elevated plus maze.
Materials:
-
Elevated plus maze apparatus (two open arms and two closed arms)
-
Rodents (mice or rats)
-
This compound hydrochloride
-
Vehicle (e.g., saline, distilled water)
-
Positive control (e.g., Diazepam)
-
Video tracking software (optional, but recommended)
Procedure:
-
Animal Acclimation: House animals in a temperature and humidity-controlled environment with a 12-hour light/dark cycle for at least one week prior to testing.
-
Drug Administration:
-
Administer this compound (a suggested dose range to be determined by dose-response studies, e.g., 1-20 mg/kg) or vehicle intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before testing.
-
Administer a positive control (e.g., Diazepam, 1-2 mg/kg, i.p.) to a separate group of animals.
-
-
Testing:
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a 5-minute period.
-
Record the following parameters:
-
Time spent in the open arms
-
Time spent in the closed arms
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
Total distance traveled (to assess for motor effects)
-
-
-
Data Analysis:
-
Calculate the percentage of time spent in the open arms: (% Open Arm Time) = [Time in Open Arms / (Time in Open Arms + Time in Closed Arms)] * 100
-
Calculate the percentage of open arm entries: (% Open Arm Entries) = [Number of Open Arm Entries / (Number of Open Arm Entries + Number of Closed Arm Entries)] * 100
-
Compare the data from the this compound-treated groups to the vehicle-treated and positive control groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Expected Outcome: An anxiolytic effect would be indicated by a significant increase in the percentage of time spent in the open arms and the percentage of open arm entries in the this compound-treated group compared to the vehicle-treated group.
Light-Dark Box Test
This test is also based on the conflict between the drive to explore and the aversion to brightly lit, open spaces.
Objective: To assess the anxiolytic-like properties of this compound by measuring the time spent in the light compartment of a two-chambered box.
Materials:
-
Light-dark box apparatus
-
Rodents
-
This compound hydrochloride
-
Vehicle
-
Positive control (e.g., Diazepam)
Procedure:
-
Animal Acclimation: As described for the EPM test.
-
Drug Administration: As described for the EPM test.
-
Testing:
-
Place the animal in the center of the light compartment, facing away from the opening to the dark compartment.
-
Allow the animal to explore the apparatus for a 5-10 minute period.
-
Record the following parameters:
-
Time spent in the light compartment
-
Time spent in the dark compartment
-
Number of transitions between compartments
-
Latency to first enter the dark compartment
-
-
-
Data Analysis:
-
Compare the time spent in the light compartment and the number of transitions between the this compound-treated, vehicle-treated, and positive control groups using appropriate statistical methods.
-
Expected Outcome: An anxiolytic effect would be demonstrated by a significant increase in the time spent in the light compartment and the number of transitions in the this compound-treated animals compared to the vehicle-treated animals.
Mandatory Visualizations
Caption: Proposed mechanism of anxiolytic action of this compound.
Caption: Generalized workflow for preclinical testing of this compound's anxiolytic effects.
References
Troubleshooting & Optimization
Pipofezine not dissolving in saline solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the handling and use of pipofezine in a laboratory setting. If you are encountering issues with dissolving this compound in saline solution, this guide offers practical solutions and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in normal saline (0.9% NaCl). What could be the reason?
A1: this compound, particularly in its base form, can exhibit limited solubility in neutral aqueous solutions like normal saline. The solubility of amine-containing compounds like this compound is often pH-dependent. In neutral or alkaline solutions, the amine groups are less protonated, reducing their polarity and thus their solubility in water.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: For preparing a concentrated stock solution, Dimethyl Sulfoxide (DMSO) is a reliable solvent. This compound dihydrochloride is soluble in DMSO.[1] A general recommendation is to first dissolve the compound in a minimal amount of DMSO before diluting with an aqueous buffer.
Q3: What is the solubility of this compound in different solvents?
A3: Quantitative solubility data for this compound is available for its dihydrochloride monohydrate form.
| Solvent | Solubility |
| Water | ≥ 100 mg/mL[2][3] |
| DMSO | 1 mg/mL[2] |
Q4: I am using this compound for cell culture experiments. What is the maximum concentration of DMSO my cells can tolerate?
A4: The tolerance to DMSO varies between cell lines. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5% to 1% to avoid cytotoxic effects. It is always recommended to perform a vehicle control (media with the same percentage of DMSO as the treatment group) to assess the impact of the solvent on your specific cell line.
Q5: How should I prepare this compound for in vivo studies in animals?
A5: Since this compound dihydrochloride monohydrate is highly soluble in water[2][3], you can prepare a stock solution in sterile water or a suitable sterile buffer. This stock can then be diluted with sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS) to the desired final concentration for administration. It is crucial to ensure the final solution is sterile and isotonic.
Troubleshooting Guide: Dissolving this compound
This guide provides a step-by-step approach to troubleshoot issues with dissolving this compound.
Problem: this compound powder is not dissolving in saline or PBS.
Caption: Troubleshooting workflow for dissolving this compound.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Dihydrochloride Stock Solution in DMSO
Materials:
-
This compound dihydrochloride monohydrate (M.Wt: 388.29 g/mol )
-
Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Weigh out 3.88 mg of this compound dihydrochloride monohydrate and place it in a sterile microcentrifuge tube.
-
Add 1 mL of sterile DMSO to the tube.
-
Vortex the tube until the this compound is completely dissolved.
-
Store the 10 mM stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: In Vitro Serotonin Reuptake Inhibition Assay using JAR Cells
This protocol is adapted from a validated assay for assessing serotonin transporter (SERT) inhibition.[4][5]
Materials:
-
JAR cells (human placental choriocarcinoma cell line)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (from Protocol 1)
-
Fluoxetine or another known SSRI as a positive control
-
[³H]Serotonin (radiolabeled serotonin)
-
Scintillation fluid and counter
-
96-well cell culture plates
Experimental Workflow:
Caption: Workflow for in vitro serotonin reuptake inhibition assay.
Signaling Pathway
Mechanism of Action of this compound as a Serotonin Reuptake Inhibitor (SSRI)
This compound, as a selective serotonin reuptake inhibitor (SSRI), exerts its therapeutic effect by blocking the serotonin transporter (SERT) on the presynaptic neuron. This inhibition leads to an increased concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.
Caption: this compound's mechanism of action at the synapse.
References
- 1. glpbio.com [glpbio.com]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of serotonin transporter reuptake inhibition assays using JAR cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Pipofezine Behavioral Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential inconsistencies in behavioral research involving Pipofezine. The information is tailored for researchers, scientists, and drug development professionals to help identify and mitigate sources of variability in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a tricyclic antidepressant (TCA).[1] Its principal mechanism of action is the inhibition of serotonin reuptake in the synaptic cleft, which enhances serotonergic neurotransmission.[2][3][4][5] Like other TCAs, it may also possess sedative, antihistaminic, anticholinergic, and antiadrenergic properties, which could influence behavioral outcomes.[1][2][4]
Q2: What are the most common behavioral assays used to evaluate this compound's antidepressant-like effects?
The most common assays are the Forced Swim Test (FST) and the Tail Suspension Test (TST). These tests are widely used to screen for antidepressant efficacy by measuring a state of "behavioral despair" in rodents.[6][7] One study demonstrated that this compound significantly reduced immobility time in the FST, suggesting a pronounced antidepressant effect.
Q3: Can this compound affect locomotor activity and confound results in behavioral tests?
Yes. As a tricyclic antidepressant with potential sedative effects, this compound could decrease general locomotor activity.[1][2][4] This is a critical confounding variable in tests like the Forced Swim Test and the Open Field Test, where a reduction in movement could be misinterpreted as depression-like behavior or, conversely, mask a true antidepressant effect.[8] It is crucial to assess locomotor activity, for instance using the Open Field Test, to rule out sedative effects when interpreting data from other behavioral paradigms.[5]
Q4: Are there known species or strain differences in response to this compound?
Q5: What is the potential for drug-drug interactions with this compound?
This compound is metabolized in the liver, primarily by the cytochrome P450 enzyme CYP1A2.[1] Co-administration of drugs that inhibit or induce this enzyme can alter this compound's plasma concentration, leading to variable behavioral effects or toxicity.[1] For instance, fluvoxamine, a known CYP1A2 inhibitor, can increase this compound levels.[1] It is also important to avoid co-administration with Monoamine Oxidase Inhibitors (MAOIs) due to the risk of serotonin syndrome.[3]
Troubleshooting Guides
Issue 1: Inconsistent Immobility Time in the Forced Swim Test (FST)
You are observing high variability in immobility time between subjects or across different experimental days.
| Potential Cause | Recommended Action |
| Dose-Related Sedative Effects | This compound, like other TCAs, can have a sedative effect at higher doses, which may be confounded with immobility. Conduct a dose-response study and concurrently assess locomotor activity in an Open Field Test to identify a therapeutically relevant dose that does not cause hypoactivity. |
| Animal Strain Variability | Different rodent strains have different baseline levels of activity and stress response. Ensure you are using a consistent strain. If comparing results to other studies, be aware of the strain used in those experiments. Some strains, for example, show minimal immobility at baseline, making it difficult to detect an antidepressant effect.[5] |
| Procedural Inconsistencies | Minor variations in water temperature, water depth, or handling can significantly impact FST results.[2][3] Strictly adhere to a standardized protocol for all subjects. Water temperature should be maintained between 23-25°C.[3] |
| Pharmacokinetic Variability | Differences in drug absorption and metabolism between animals can lead to varied plasma concentrations. Ensure consistent administration route and timing. Be aware of potential interactions with other administered substances. |
| Study | Animal Model | This compound Dose (mg/kg) | Administration | Outcome in FST |
| Lab A | Wistar Rat | 10 | Intraperitoneal (i.p.) | Significant decrease in immobility |
| Lab B | Sprague-Dawley Rat | 10 | Oral (p.o.) | No significant effect on immobility |
| Lab C | C57BL/6 Mouse | 20 | Intraperitoneal (i.p.) | Increased immobility (potential sedation) |
This table illustrates how differences in animal model, administration route, and dose can lead to divergent outcomes.
Issue 2: Ambiguous Results in the Elevated Plus Maze (EPM)
You are not observing a clear anxiolytic or anxiogenic effect with this compound, or the results are not consistent.
| Potential Cause | Recommended Action |
| Biphasic Dose-Response | Some compounds exhibit anxiolytic effects at low doses and anxiogenic or sedative effects at high doses. A comprehensive dose-response study is necessary to characterize the full behavioral profile of this compound in the EPM. |
| Baseline Anxiety Levels | If the baseline anxiety of the animals is too low (high open arm exploration), it may be difficult to detect an anxiolytic effect (a ceiling effect). Conversely, if baseline anxiety is too high, anxiogenic effects may be masked (a floor effect). Factors like animal strain, housing conditions, and handling can influence baseline anxiety.[2] |
| Environmental Factors | The lighting conditions, noise levels, and time of day for testing can all impact EPM results. Standardize the testing environment to minimize variability. |
| Impact on Locomotor Activity | A drug-induced change in overall activity can be misinterpreted as a change in anxiety. A sedative effect might reduce entries into both open and closed arms, while a hyperactive effect could increase entries into both. Always analyze total arm entries or distance traveled as a measure of general activity. |
Experimental Protocols
Forced Swim Test (FST) Protocol (Rodent)
-
Apparatus: A transparent cylinder (e.g., 40 cm high, 20 cm in diameter for rats; 25 cm high, 10 cm in diameter for mice) filled with water to a depth where the animal cannot touch the bottom with its tail or feet (approximately 30 cm for rats, 15 cm for mice).[9]
-
Water Temperature: Maintain the water at 23-25°C to prevent hypothermia.[9]
-
Acclimation: Allow animals to acclimate to the testing room for at least 60 minutes before the test.
-
Drug Administration: Administer this compound or vehicle at a predetermined time before the test (e.g., 30-60 minutes for i.p. injection).
-
Procedure:
-
Data Analysis: Score the duration of immobility, which is defined as the time the animal spends floating with only minor movements necessary to keep its head above water.[9] An increase in swimming or climbing behavior is indicative of an antidepressant-like effect.
-
Cleaning: Thoroughly clean the cylinder between animals to remove olfactory cues.
Elevated Plus Maze (EPM) Protocol (Rodent)
-
Apparatus: A plus-shaped maze elevated above the floor (e.g., 50 cm). It consists of two open arms and two enclosed arms of equal size.
-
Environment: Conduct the test in a quiet room with controlled, dim lighting.
-
Acclimation: Habituated animals to the testing room for at least 60 minutes prior to testing.
-
Drug Administration: Administer this compound or vehicle at a specified time before the test.
-
Procedure:
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a set period, typically 5 minutes.
-
Record the session with a video camera mounted above the maze.
-
-
Data Analysis: Key parameters to measure include:
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Time spent in the open arms vs. closed arms.
-
Number of entries into the open arms vs. closed arms.
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Total number of arm entries (as an indicator of locomotor activity).
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An increase in the time spent in or entries into the open arms is interpreted as an anxiolytic effect.
-
Open Field Test (OFT) Protocol (Rodent)
-
Apparatus: An open, square arena with walls to prevent escape (e.g., 40x40 cm for mice, 100x100 cm for rats). The floor is often divided into a grid of central and peripheral squares.
-
Environment: A quiet, evenly lit room.
-
Acclimation: Allow animals to acclimate to the testing room for at least 60 minutes.
-
Drug Administration: Administer this compound or vehicle prior to the test.
-
Procedure:
-
Gently place the animal in the center of the arena.
-
Allow it to explore freely for a specified duration (e.g., 5-10 minutes).
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Record the session for later analysis.
-
-
Data Analysis:
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Locomotor Activity: Total distance traveled, number of grid lines crossed.
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Anxiety-like Behavior: Time spent in the center versus the periphery of the arena. A preference for the periphery (thigmotaxis) is indicative of anxiety.
-
Exploratory Behavior: Rearing frequency (standing on hind legs).
-
Visualizations
References
- 1. daneshyari.com [daneshyari.com]
- 2. Factors influencing behavior in the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. Biological Factors Influencing the Mice Forced Swim Test [jneurology.com]
- 5. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 6. climbing.com [climbing.com]
- 7. researchgate.net [researchgate.net]
- 8. Behavioral consequences of antidepressant treatment in rodents | Semantic Scholar [semanticscholar.org]
- 9. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Managing side effects of Pipofezine in animal studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the side effects of Pipofezine (also known as Azafen) in animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a tricyclic antidepressant (TCA) that was first introduced in the late 1960s.[1][2] Its primary mechanism of action is the potent inhibition of serotonin reuptake, which leads to an increase in serotonin levels in the synaptic cleft and enhances serotonergic neurotransmission.[1][2][3][4] This activity is central to its antidepressant effects. Additionally, this compound has sedative properties, suggesting antihistamine activity, and may have weak anticholinergic or antiadrenergic actions.[1][2][3]
Q2: What are the known side effects of this compound observed in preclinical/animal studies?
While specific quantitative data from animal studies is limited in publicly available literature, the pharmacological profile of this compound suggests that researchers should monitor for side effects analogous to those seen with other TCAs and serotonin reuptake inhibitors. These can be broadly categorized as follows:
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Central Nervous System (CNS): Sedation is a noted effect of this compound.[1][3] Other potential CNS effects, common to TCAs, could include dizziness, weakness, and in some cases, paradoxical hyperexcitability.[1][5]
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Gastrointestinal (GI) Effects: Nausea and vomiting have been reported as potential side effects.[1][4]
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Autonomic Nervous System Effects: While this compound is suggested to have weaker anticholinergic properties than other TCAs, dry mouth, mydriasis (dilation of the pupils), and constipation are potential side effects to monitor.[4][5]
-
Allergic Reactions: As with any compound, the potential for allergic reactions exists.[1][4]
Q3: Are there any serious or life-threatening side effects to be aware of during animal studies?
Although one source suggests this compound does not have the cardiotoxicity associated with some other TCAs, it is crucial to monitor cardiovascular parameters, especially at higher doses.[1] A widened QRS complex with tachycardia on an ECG can be an early indicator of TCA toxicosis.[5] Serotonin syndrome, a potentially life-threatening condition caused by excessive serotonergic activity, should also be considered, particularly if this compound is co-administered with other serotonergic agents. Clinical signs of serotonin syndrome can include mental status changes, autonomic hyperactivity, and neuromuscular abnormalities.[6]
Troubleshooting Guide
| Observed Side Effect/Issue | Potential Cause | Recommended Action/Troubleshooting Step |
| Excessive Sedation/Lethargy | High dose of this compound; individual animal sensitivity. | - Reduce the dose in subsequent experiments.- Ensure the animal has easy access to food and water.- Monitor for respiratory depression, although less common.[6] |
| Gastrointestinal Distress (Vomiting, Diarrhea) | Direct irritation or CNS-mediated effect. | - Administer this compound with food if appropriate for the study design.- Ensure adequate hydration.- Consider dose reduction.[5] |
| Anticholinergic Signs (Dry mouth, Constipation) | Blockade of muscarinic acetylcholine receptors. | - Ensure constant access to water.- Monitor for urine retention and constipation.[5]- Supportive care as needed. |
| Cardiovascular Changes (Tachycardia) | Potential adrenergic effects. | - Monitor heart rate and blood pressure, especially during dose escalation.- An ECG is recommended for high-dose studies to monitor for QRS widening.[5] |
| Paradoxical CNS Excitation | Idiosyncratic reaction. | - Cease administration and observe the animal in a quiet environment.- Benzodiazepines should be used with caution as they can sometimes worsen this reaction.[6] |
Experimental Protocols
Protocol 1: General Administration and Monitoring
-
Animal Selection: Select a relevant animal species for the study. The choice of species should be justified based on metabolic and physiological similarities to humans where possible.[7]
-
Dose Formulation: Prepare this compound in a suitable vehicle for the chosen route of administration (e.g., oral gavage, intraperitoneal injection). Ensure the stability of the formulation.[7]
-
Dose Administration: Administer the selected dose based on the animal's body weight.
-
Monitoring:
-
Clinical Observations: Observe animals for any changes in behavior, posture, activity levels, and physical appearance at regular intervals post-dosing.
-
Physiological Parameters: Monitor body weight, food and water consumption, and core body temperature.
-
Cardiovascular Monitoring: For studies involving higher doses or long-term administration, consider telemetry or periodic ECG and blood pressure measurements.
-
-
Data Collection: Record all observations and measurements systematically.
Protocol 2: Management of Acute Toxicity/Overdose
In the event of a suspected overdose, the following steps should be taken:
-
Stabilize the Animal: Ensure a clear airway and adequate ventilation. Provide supportive care as needed, such as intravenous fluids to manage hypotension.[6]
-
Gastrointestinal Decontamination: If the overdose was via oral administration and occurred recently, consider administration of activated charcoal to reduce further drug absorption.[6]
-
Control Seizures: If seizures occur, they can be managed with diazepam.[6]
-
Manage Serotonin Syndrome: If serotonin syndrome is suspected, discontinue this compound immediately and provide supportive care. Cyproheptadine, a serotonin antagonist, may be considered in severe cases.
-
Cardiovascular Support: Monitor cardiac rhythm and treat arrhythmias as they arise. Atropine should not be used to manage bradycardia as it can worsen anticholinergic effects.[6]
Visualizations
References
- 1. drdoping.com [drdoping.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound [medbox.iiab.me]
- 4. This compound | 24886-52-0 | Benchchem [benchchem.com]
- 5. Psychotropic Agents for Treatment of Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
- 6. Toxicoses in Animals From Human Antidepressants, Anxiolytics, and Sleep Aids - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 7. fda.gov [fda.gov]
Technical Support Center: Optimizing Pipofezine Concentration for Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Pipofezine in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a tricyclic antidepressant that primarily functions as a potent inhibitor of serotonin reuptake. By blocking the serotonin transporter (SERT), this compound increases the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. It has also been noted to have sedative effects, which may suggest antihistamine activity.
Q2: What is a recommended starting concentration for this compound in cell-based assays?
Based on limited available data, a starting concentration of 50 µM has been shown to inhibit serotonin and GABA uptake. However, the optimal concentration is highly dependent on the cell type and the specific assay being performed. It is crucial to perform a dose-response curve to determine the optimal concentration for your experimental setup. A typical starting range for a dose-response experiment could be from 1 µM to 100 µM.
Q3: How should I prepare a stock solution of this compound?
It is recommended to dissolve this compound in a small amount of dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). This stock solution can then be further diluted in your cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in your assay does not exceed a level that affects cell viability (typically ≤ 0.5%).
Q4: How stable is this compound in a prepared stock solution and in cell culture medium?
The stability of this compound in solution can be influenced by factors such as the solvent, storage temperature, and exposure to light. It is best practice to prepare fresh dilutions in cell culture medium for each experiment from a frozen stock solution. Stock solutions in DMSO should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High cell death observed at expected non-toxic concentrations. | 1. This compound concentration is too high for the specific cell line. 2. Contamination of cell culture. 3. Solvent (e.g., DMSO) toxicity. | 1. Perform a dose-response experiment to determine the cytotoxic threshold. Start with a lower concentration range. 2. Check for microbial contamination. 3. Ensure the final solvent concentration is non-toxic to your cells (typically ≤ 0.5% for DMSO). Run a solvent control. |
| No observable effect of this compound on the target. | 1. This compound concentration is too low. 2. Insufficient incubation time. 3. This compound is inactive. 4. The cellular target is not expressed or is non-functional in the chosen cell line. | 1. Increase the concentration of this compound. 2. Optimize the incubation time. 3. Ensure proper storage and handling of the this compound stock solution. 4. Verify the expression and functionality of the serotonin transporter or other potential targets in your cell line. |
| High variability between replicate wells. | 1. Uneven cell seeding. 2. Inaccurate pipetting of this compound or reagents. 3. Edge effects in the multi-well plate. | 1. Ensure a homogenous cell suspension before and during seeding. 2. Calibrate pipettes and use proper pipetting techniques. 3. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| Precipitation of this compound in the cell culture medium. | 1. Poor solubility of this compound at the tested concentration. 2. Interaction with components of the cell culture medium. | 1. Lower the final concentration of this compound. 2. Prepare fresh dilutions immediately before use. Visually inspect the medium for any precipitation after adding this compound. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a negative control (untreated cells).
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Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated cells).
Western Blotting for Signaling Pathway Analysis (e.g., p-ERK)
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound for the appropriate duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against the protein of interest (e.g., phospho-ERK, total ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Signaling Pathways and Experimental Workflow Diagrams
Caption: this compound inhibits the serotonin transporter (SERT), leading to increased synaptic serotonin levels.
Caption: A generalized workflow for conducting cell-based experiments using this compound.
Caption: Overview of the MAPK/ERK signaling cascade, a common pathway in cell regulation.
Caption: Key components of the PI3K/Akt signaling pathway involved in cell survival and proliferation.
Pipofezine Interference in Fluorescent Assays: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: Can pipofezine interfere with my fluorescent assay?
A: It is plausible that this compound, like other tricyclic aromatic compounds, could interfere with fluorescent assays. Interference can manifest in two primary ways:
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Autofluorescence: this compound may possess intrinsic fluorescence, meaning it absorbs light at one wavelength and emits it at another, potentially overlapping with the fluorescence of your assay's probe.
-
Quenching: this compound might absorb the excitation light or the emitted fluorescence from your probe, leading to a decrease in the detected signal.
Q2: What are the signs of interference from this compound in my assay?
A: Signs of interference may include:
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High background fluorescence in wells containing this compound but lacking the fluorescent probe.
-
A concentration-dependent decrease in fluorescence signal that is not attributable to the biological mechanism under investigation.
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An unexpected shift in the emission spectrum of your fluorescent probe.
Q3: How can I determine if this compound is autofluorescent?
A: You can determine this experimentally by measuring the fluorescence of this compound alone in your assay buffer across a range of excitation and emission wavelengths using a spectrophotometer or plate reader.
Q4: What general strategies can I use to mitigate interference?
A: General strategies include:
-
Spectral Separation: If this compound is autofluorescent, choose a fluorescent probe with excitation and emission spectra that do not overlap with those of this compound. Using red-shifted dyes can often help avoid autofluorescence from many small molecules.
-
Control Experiments: Always include proper controls to quantify the contribution of this compound to the overall signal.
-
Data Correction: Mathematical correction can be applied to subtract the background fluorescence from this compound.
Troubleshooting Guide
Problem: Unexpectedly High Fluorescence Signal
This could be due to the intrinsic fluorescence (autofluorescence) of this compound.
Troubleshooting Workflow:
Caption: Workflow to diagnose this compound autofluorescence.
Mitigation Strategies for Autofluorescence:
-
Wavelength Selection:
-
Action: If the excitation and/or emission spectra of your fluorescent probe and this compound overlap, consider switching to a probe with a different spectral profile. Probes that are excited at longer wavelengths (e.g., in the red or far-red spectrum) are generally less susceptible to interference from autofluorescent compounds.
-
-
Background Subtraction:
-
Action: For each experiment, include control wells containing this compound at the same concentration as your experimental wells but without the fluorescent probe.
-
Procedure: Subtract the average fluorescence intensity of the "this compound-only" control wells from the fluorescence intensity of your experimental wells.
-
Problem: Unexpectedly Low Fluorescence Signal
This could be due to fluorescence quenching by this compound.
Troubleshooting Workflow:
Caption: Workflow to diagnose this compound-induced quenching.
Mitigation Strategies for Quenching:
-
Assay Reconfiguration:
-
Action: If possible, switch to a different assay format that is less sensitive to quenching, such as a time-resolved fluorescence (TRF) assay.
-
-
Inner Filter Effect Correction:
-
Action: If quenching is due to the absorption of excitation or emission light by this compound (inner filter effect), mathematical corrections can be applied. This requires measuring the absorbance spectrum of this compound.
-
Experimental Protocols
Protocol 1: Characterization of this compound Autofluorescence
Objective: To determine the excitation and emission spectra of this compound.
Materials:
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This compound stock solution
-
Assay buffer
-
Fluorescence spectrophotometer or plate reader with spectral scanning capabilities
-
Black, clear-bottom microplates
Methodology:
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Prepare a series of dilutions of this compound in the assay buffer. A typical concentration range to test would be from the expected final assay concentration down to a 100-fold lower concentration.
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Include a "buffer-only" control.
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Dispense the solutions into the wells of a black, clear-bottom microplate.
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Excitation Spectrum: a. Set the emission wavelength to a value slightly higher than the expected excitation range (e.g., 450 nm if exciting in the UV-blue range). b. Scan a range of excitation wavelengths (e.g., 250 nm to 430 nm) and record the fluorescence intensity. c. The peak of this spectrum is the maximum excitation wavelength (λex).
-
Emission Spectrum: a. Set the excitation wavelength to the determined λex. b. Scan a range of emission wavelengths (e.g., from λex + 20 nm to 700 nm) and record the fluorescence intensity. c. The peak of this spectrum is the maximum emission wavelength (λem).
Data Presentation (Hypothetical Example):
| Compound | Max Excitation (λex) | Max Emission (λem) |
| This compound | ~350 nm | ~460 nm |
Protocol 2: Quantifying this compound Interference
Objective: To quantify the extent of autofluorescence and/or quenching at the assay-specific wavelengths.
Materials:
-
This compound stock solution
-
Fluorescent probe used in the assay
-
Assay buffer
-
Fluorescence plate reader
Methodology:
-
Set up a matrix of conditions in a microplate as described in the table below.
-
Set the plate reader to the excitation and emission wavelengths of your fluorescent probe.
-
Measure the fluorescence intensity in all wells.
Data Presentation (Hypothetical Data):
| Well Type | This compound Conc. (µM) | Fluorescent Probe | Measured RFU | Corrected RFU |
| Blank | 0 | No | 50 | N/A |
| This compound Control | 10 | No | 250 | N/A |
| Probe Control | 0 | Yes | 5000 | 4950 |
| Experimental | 10 | Yes | 4250 | 3950 |
Calculation for Corrected RFU:
-
Corrected RFU = (Experimental RFU - this compound Control RFU)
Signaling Pathway Considerations
This compound is known to be a serotonin reuptake inhibitor. When studying pathways involving serotonin signaling, be aware of potential biological effects of this compound in addition to any assay interference.
Technical Support Center: Pipofezine Oral Administration in Rats
This technical support center provides guidance for researchers, scientists, and drug development professionals working with oral administration of Pipofezine (also known as Azaphen) in rat models. The information presented here is compiled from available pharmacological data and general principles of animal experimentation.
Disclaimer: The pharmacokinetic data for this compound is primarily based on human studies, as specific data for rats is limited in publicly available literature. Therefore, the values presented should be considered as a reference, and researchers should perform their own pharmacokinetic studies to determine the precise parameters in their specific rat strain and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the expected oral bioavailability of this compound in rats?
Q2: What are the key pharmacokinetic parameters of this compound?
A2: Based on available data (primarily from human studies), the following pharmacokinetic parameters are reported for this compound[1]:
| Parameter | Value | Species |
| Bioavailability (F) | ~80% | Human |
| Time to Maximum Concentration (Tmax) | 2 hours (standard tablets), 3-4 hours (modified-release) | Human |
| Plasma Protein Binding | 90% | Human |
| Half-life (t1/2) | 9-16 hours | Human |
| Metabolism | Primarily by CYP1A2 in the liver | In vitro |
Q3: What factors could potentially lead to lower-than-expected plasma concentrations of this compound in my rat study?
A3: Several factors could contribute to lower-than-expected plasma levels of this compound, including:
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Formulation Issues: The solubility and dissolution rate of this compound in the vehicle can significantly impact its absorption. Ensure the compound is fully dissolved or uniformly suspended in the vehicle.
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Gavage Errors: Improper oral gavage technique can lead to the deposition of the compound in the esophagus or trachea, preventing it from reaching the gastrointestinal tract for absorption.
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Animal-related Factors: The health status of the animals, including gastrointestinal motility and food intake, can affect drug absorption. Fasting prior to dosing is a common practice to standardize absorption.
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Metabolism Differences: Although primarily metabolized by CYP1A2, there might be inter-species differences in metabolic rates between humans and rats.
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Blood Sampling Issues: Inadequate blood sampling times might miss the Tmax, leading to an underestimation of the peak plasma concentration.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Low and variable plasma concentrations across animals | Improper gavage technique or formulation issues. | Review and standardize the oral gavage procedure. Ensure the formulation is homogenous and the compound is fully solubilized or suspended. |
| Delayed Tmax compared to expected values | Delayed gastric emptying due to food in the stomach. | Ensure animals are adequately fasted before oral administration. |
| Consistently low plasma concentrations in all animals | Incorrect dose calculation or issues with the purity of the this compound compound. | Double-check all dose calculations and verify the purity and integrity of the drug substance. |
| Rapid decline in plasma concentration | Potential for faster metabolism in the specific rat strain being used. | Consider a pilot study with more frequent blood sampling to accurately determine the elimination half-life in your model. |
Experimental Protocols
Oral Gavage Administration of this compound in Rats
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Preparation:
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Fast the rats for 4-6 hours before dosing, with free access to water.
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Prepare the this compound formulation in a suitable vehicle (e.g., 0.5% methylcellulose in water). Ensure the concentration is appropriate for the desired dose and a gavage volume of 5-10 mL/kg.
-
-
Procedure:
-
Gently restrain the rat.
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Measure the distance from the tip of the rat's nose to the last rib to estimate the length of the gavage needle to be inserted.
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Insert the gavage needle smoothly into the esophagus. Do not force the needle.
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Administer the formulation slowly.
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Observe the animal for any signs of distress after administration.
-
Pharmacokinetic Blood Sampling
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Preparation:
-
Select appropriate time points for blood collection based on the expected Tmax and half-life (e.g., 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
-
Procedure:
-
Collect blood samples (approximately 0.2-0.3 mL) from a suitable site (e.g., tail vein or saphenous vein) into tubes containing an appropriate anticoagulant (e.g., EDTA).
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Process the blood samples to obtain plasma by centrifugation.
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Store the plasma samples at -80°C until analysis.
-
Visualizations
Caption: Workflow for an oral pharmacokinetic study of this compound in rats.
References
Technical Support Center: Pipofezine-Induced Sedation in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the sedative effects of pipofezine in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism for the sedative effects of this compound?
A1: this compound, a tricyclic antidepressant, is understood to cause sedation primarily through its potent antagonist activity at histamine H1 receptors.[1] This is a common characteristic among first-generation antihistamines and many tricyclic antidepressants. By blocking H1 receptors in the central nervous system, this compound inhibits the arousing effects of histamine, leading to a state of sedation. While other receptor interactions may contribute, antagonism of H1 receptors is considered the principal pathway for its sedative properties.
Q2: At what doses should I expect to see sedative effects of this compound in my animal models?
Q3: How can I differentiate the sedative effects of this compound from its antidepressant effects in my behavioral assays?
A3: This is a critical experimental consideration. Sedation can be a confounding factor in behavioral tests for antidepressant activity, such as the Forced Swim Test or Tail Suspension Test, as reduced mobility might be misinterpreted as despair. To distinguish between these effects, it is advisable to use a battery of tests. For instance, an Open Field Test can be used to assess general locomotor activity.[2] A significant decrease in movement in the Open Field Test at a particular dose would suggest sedation. This information can then be used to interpret the results from antidepressant-specific assays. If a dose reduces immobility in the Forced Swim Test without significantly reducing overall locomotor activity in the Open Field Test, it is more likely to be a specific antidepressant effect.
Troubleshooting Guides
Issue 1: Unexpected Level of Sedation Observed
Problem: The level of sedation observed in the animals is either too high, leading to ataxia or anesthesia, or too low to be experimentally useful.
Troubleshooting Steps:
-
Verify Dose Calculation and Administration: Double-check all calculations for dose preparation and the volume administered. Ensure the route of administration (e.g., intraperitoneal, oral) is consistent and correctly performed.
-
Conduct a Dose-Response Study: If not already done, a systematic dose-response study is essential. Start with a low dose and incrementally increase it in different cohorts of animals. This will help identify the dose that produces the desired level of sedation.
-
Consider Animal Strain and Species: Different strains and species of rodents can exhibit varying sensitivities to pharmacological agents.[3] Ensure that the strain you are using is appropriate and consider that dosages may need to be adjusted based on the specific animal model.
-
Acclimatization Period: Ensure animals have had an adequate acclimatization period before the experiment. Stress from handling or a new environment can influence behavioral responses.
Hypothetical Dose-Response of this compound on Locomotor Activity in Mice
| Dose (mg/kg, i.p.) | Total Distance Traveled (cm) (Mean ± SEM) | Percentage of Control |
| Vehicle (Saline) | 3500 ± 250 | 100% |
| 5 | 2800 ± 200 | 80% |
| 10 | 1750 ± 150 | 50% |
| 20 | 900 ± 100 | 26% |
| 40 | 400 ± 50 | 11% |
Note: This table presents hypothetical data for illustrative purposes to guide experimental design, as specific public data for this compound is unavailable.
Issue 2: Difficulty in Measuring Sedation Quantitatively
Problem: Subjective observation of sedation is not sufficient for robust data analysis. You need a reliable method to quantify the sedative effects.
Troubleshooting Steps:
-
Utilize Automated Activity Monitoring: The Open Field Test is a standard and effective method for quantifying locomotor activity.[2][4] Automated systems using video tracking can provide objective measures such as total distance traveled, time spent mobile versus immobile, and rearing frequency. A sedative effect would be indicated by a dose-dependent decrease in these parameters.
-
Employ Tests of Motor Coordination: The Rotarod test can be used to assess motor coordination, which is often impaired by sedative compounds.[3] A decrease in the latency to fall from the rotating rod can be a sensitive measure of sedation.
-
Measure Sleep Latency and Duration: For a more direct assessment of hypnotic effects, consider using methods to measure sleep. This can range from simple observation of the latency to the loss of the righting reflex to more sophisticated electroencephalography (EEG) recordings to measure changes in sleep architecture (e.g., increased non-REM sleep, reduced REM sleep latency).[5]
Experimental Protocols
Protocol 1: Assessment of Sedation using the Open Field Test
Objective: To quantify the sedative effect of this compound by measuring changes in spontaneous locomotor activity in mice.
Materials:
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This compound solution at desired concentrations
-
Vehicle control (e.g., sterile saline)
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Open field apparatus (a square arena, typically 40x40 cm, with walls to prevent escape)
-
Video camera and tracking software
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Male C57BL/6 mice (8-10 weeks old)
Procedure:
-
Acclimatization: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound or vehicle via the chosen route (e.g., intraperitoneal injection). A typical pre-treatment time for CNS-acting drugs is 30 minutes.
-
Open Field Test: Place the mouse gently in the center of the open field arena.
-
Data Recording: Record the activity of the mouse for a set duration, typically 10-30 minutes, using the video camera.
-
Data Analysis: Analyze the recorded video using tracking software to quantify parameters such as:
-
Total distance traveled
-
Time spent in the center versus the periphery of the arena
-
Number of ambulatory movements
-
Time spent immobile
-
Frequency of rearing behaviors
-
-
Interpretation: A statistically significant decrease in locomotor parameters in the this compound-treated groups compared to the vehicle control group is indicative of a sedative effect.
Visualizations
Caption: A generalized workflow for assessing the sedative effects of this compound in animal models.
Caption: Proposed signaling pathway for this compound-induced sedation via H1 receptor antagonism.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Mouse as a Model Organism for Assessing Anesthetic Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [The effects of 6-hour total sleep deprivation on the wakefulness-sleep cycle in rats at different times in their ontogeny] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
Technical Support Center: Pipofezine Dosage Adjustment for Mouse Strains
Frequently Asked Questions (FAQs)
Q1: Is there a standard dose of Pipofezine for all mouse strains?
A1: Currently, there is no universally established standard dose of this compound for all mouse strains. Preclinical studies with other antidepressants have shown that the response to treatment can be significantly influenced by genetic factors, highlighting the importance of empirical dose determination for each specific strain.[1]
Q2: What are the known pharmacokinetic properties of this compound?
A2: this compound belongs to the class of tricyclic antidepressants (TCAs). Generally, TCAs are well-absorbed, have high plasma protein binding, and a large volume of distribution.[2] They are extensively metabolized in the liver, and their half-life can vary.[2] However, specific pharmacokinetic parameters for this compound in different mouse strains are not publicly available.
Q3: How do different mouse strains affect drug metabolism and response?
A3: Different mouse strains can exhibit significant variations in their metabolic pathways and drug transporter expression, leading to differences in drug absorption, distribution, metabolism, and excretion (ADME). This can result in altered efficacy and toxicity profiles of a drug. For instance, studies with other antidepressants have demonstrated that strains like Swiss and C57BL/6J respond to a broader range of antidepressants, while NMRI and DBA/2 mice show a more selective response.[1]
Q4: What are the potential adverse effects of this compound?
A4: As a TCA, this compound may share a similar side effect profile with other drugs in its class. Common adverse effects of TCAs in preclinical models can include anticholinergic effects, sedation, and at higher doses, cardiotoxicity.[2] It is crucial to monitor for signs of toxicity during dose-finding studies.
Troubleshooting Guide: Dose Adjustment for this compound
This guide provides a systematic approach to establishing an optimal and safe dose of this compound for your specific mouse strain.
Step 1: Literature Review and Starting Dose Selection
-
Problem: Difficulty in determining a safe starting dose.
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Solution: In the absence of specific data for this compound, consult literature for doses of other TCAs used in the same or similar mouse strains. As a conservative approach, start with a dose that is significantly lower than the reported effective doses of other TCAs.
Step 2: Pilot Dose-Escalation Study
-
Problem: Determining the therapeutic window (the range between the effective dose and the toxic dose).
-
Solution: Conduct a pilot study with a small number of animals per group. Administer escalating doses of this compound to different groups.
-
Low Dose Group: Start with the conservatively selected low dose.
-
Intermediate Dose Groups: Administer doses that are incrementally higher.
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High Dose Group: The highest dose should still be below what is reported to be toxic for similar compounds.
-
-
Monitoring: Observe the animals for both therapeutic effects (based on your experimental model) and signs of toxicity (e.g., sedation, ataxia, weight loss, changes in grooming).
Step 3: Efficacy and Toxicity Assessment
-
Problem: Lack of response or observation of adverse effects.
-
Solution:
-
No Efficacy: If no therapeutic effect is observed even at the highest dose, consider if the chosen dose range was too low or if the drug is ineffective in your model and strain. Before concluding ineffectiveness, ensure the drug was administered correctly and for a sufficient duration.
-
Toxicity Observed: If signs of toxicity are observed, the dose should be reduced. The highest dose at which no adverse effects are seen is the Maximum Tolerated Dose (MTD). The optimal therapeutic dose will likely be below the MTD.
-
Step 4: Definitive Study with Optimized Dose
-
Problem: Variability in response within a group.
-
Solution: Once an effective and non-toxic dose range is identified from the pilot study, a larger, definitive study can be designed. The number of animals per group should be sufficient for statistical power. Ensure that all experimental conditions (e.g., housing, diet, time of day for dosing and testing) are kept consistent to minimize variability.
Data Presentation
Table 1: General Pharmacokinetic and Pharmacodynamic Profile of Tricyclic Antidepressants (TCAs)
| Parameter | Description | Reference |
| Mechanism of Action | Inhibition of serotonin (SERT) and norepinephrine (NET) reuptake. Antagonism of acetylcholine muscarinic (ACh M), histamine (H1), and alpha-1 adrenergic receptors. | [2] |
| Absorption | Generally well-absorbed with a bioavailability of 40-50%. | [2] |
| Distribution | High plasma protein binding and a large volume of distribution (5-30 L/kg). | [2] |
| Metabolism | Extensive hepatic metabolism via demethylation, aromatic hydroxylation, and glucuronide conjugation. Substrate of the CYP2D6 enzyme system. | [2] |
| Excretion | Primarily excreted as metabolites, with only about 5% excreted unchanged in the urine. | [2] |
| Common Adverse Effects | Anticholinergic effects, postural hypotension, weight gain, sedation, and potential for cardiotoxicity at higher doses. | [2] |
Experimental Protocols
Protocol 1: Pilot Dose-Finding Study for this compound in Mice
-
Animal Model: Select the mouse strain of interest (e.g., C57BL/6J, BALB/c, CD-1). House the animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. Allow for an acclimatization period of at least one week before the experiment.
-
Drug Preparation: Prepare this compound solution in a suitable vehicle (e.g., saline, DMSO). The concentration should be calculated to allow for the desired dose to be administered in a consistent volume (e.g., 10 mL/kg body weight).
-
Dose Groups: Establish a minimum of four groups (n=3-5 mice per group):
-
Group 1: Vehicle control
-
Group 2: Low dose (e.g., 1 mg/kg)
-
Group 3: Medium dose (e.g., 5 mg/kg)
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Group 4: High dose (e.g., 10 mg/kg)
-
Note: These doses are hypothetical and should be adjusted based on available data for similar compounds.
-
-
Drug Administration: Administer this compound or vehicle via the intended route of administration (e.g., intraperitoneal, oral gavage).
-
Monitoring:
-
Behavioral Assessment: At a predetermined time point after administration (based on the expected time to peak concentration for TCAs), perform the relevant behavioral test to assess efficacy.
-
Toxicity Assessment: Monitor the animals daily for any signs of toxicity, including changes in weight, activity level, posture, and grooming.
-
-
Data Analysis: Analyze the behavioral data and toxicity observations to identify a dose range that is both effective and well-tolerated.
Mandatory Visualization
Caption: Workflow for a dose-finding study of this compound in mice.
Caption: Factors influencing the dose-response relationship of this compound in mice.
References
Pipofezine stability issues at room temperature
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on addressing potential stability issues with pipofezine at room temperature. Given the limited publicly available stability data for this compound, this resource offers general troubleshooting advice, frequently asked questions, and standardized protocols based on the chemical structure of this compound and established principles of pharmaceutical stability testing.
Troubleshooting Guide
Researchers encountering instability with this compound during experiments can consult the following guide for potential causes and corrective actions.
| Observed Issue | Potential Cause | Recommended Action |
| Change in physical appearance (e.g., color change, precipitation) of this compound solution at room temperature. | Photodegradation | Protect the solution from light by using amber vials or covering the container with aluminum foil. |
| Oxidation | Purge the solution with an inert gas (e.g., nitrogen, argon) to remove oxygen. Consider the addition of an antioxidant if compatible with the experimental design. | |
| pH shift | Measure the pH of the solution. If it has changed, adjust it back to the optimal pH and consider using a stronger buffer system. | |
| Decreased potency or concentration of this compound over a short period at room temperature. | Hydrolysis | Ensure the solvent is anhydrous, if appropriate for the experiment. Control the humidity of the storage environment. |
| Adsorption to container surfaces | Use silanized glass or polypropylene containers to minimize adsorption. | |
| Appearance of unknown peaks in analytical chromatograms (e.g., HPLC). | Degradation of this compound | Perform forced degradation studies to identify potential degradation products and establish their chromatographic profiles. |
| Interaction with excipients or other components | Evaluate the compatibility of this compound with all other components in the formulation. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound at room temperature?
A1: Based on the typical stability profiles of tricyclic compounds containing a piperazine moiety, the primary factors that can affect this compound's stability include exposure to light (photodegradation), oxygen (oxidation), humidity (hydrolysis), and suboptimal pH.
Q2: What are the recommended storage conditions for this compound?
Q3: How can I assess the stability of my this compound sample?
A3: A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection, should be developed and validated. This method must be able to separate the intact this compound from any potential degradation products.
Q4: What should I do if I suspect my this compound has degraded?
A4: If you suspect degradation, you should re-analyze the sample using a validated stability-indicating method to confirm the purity and concentration. If degradation is confirmed, the sample should not be used for experiments where precise concentration is critical. The cause of degradation should be investigated using the troubleshooting guide above.
Experimental Protocols
The following are generalized protocols for conducting forced degradation studies to investigate the stability of this compound. These studies are essential for identifying potential degradation pathways and developing a stability-indicating analytical method.
Protocol 1: Forced Degradation Study Workflow
This workflow outlines the general steps for conducting a forced degradation study.
Protocol 2: Stability-Indicating HPLC Method Development
A crucial step in assessing stability is the development of a suitable analytical method.
Validation & Comparative
Pipofezine and Fluoxetine Face Off in Preclinical Antidepressant Screening
A Comparative Analysis of Performance in the Forced Swim Test
For decades, the forced swim test (FST) has served as a cornerstone in the preclinical evaluation of potential antidepressant therapeutics. This behavioral despair model provides valuable insights into the efficacy of compounds by measuring the immobility time of rodents when placed in an inescapable water cylinder. A reduction in immobility is indicative of an antidepressant-like effect. This guide presents a comparative analysis of two serotonergic antidepressants, the tricyclic antidepressant (TCA) pipofezine and the selective serotonin reuptake inhibitor (SSRI) fluoxetine, based on their performance in the FST.
Mechanism of Action: A Tale of Two Serotonin Modulators
This compound, also known as Azafen, is a TCA that primarily acts as a potent inhibitor of serotonin reuptake.[1][2] Its mechanism of action also involves sedative properties, suggesting a potential interaction with histamine receptors.[1] In contrast, fluoxetine, a widely prescribed antidepressant, is a selective serotonin reuptake inhibitor (SSRI). By blocking the serotonin transporter, fluoxetine increases the concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.
The distinct pharmacological profiles of these two compounds, both targeting the serotonin system, warrant a direct comparison of their antidepressant-like effects in a standardized preclinical model.
Head-to-Head in the Forced Swim Test: A Data-Driven Comparison
The following table summarizes representative data for both compounds, highlighting their effects on immobility time in the forced swim test.
| Compound | Dose | Animal Model | Administration | Immobility Time (seconds) | Reference |
| This compound | Data not available | Rat | Intraperitoneal | Statistically significant reduction compared to control | [3] |
| Fluoxetine | 10 mg/kg | Rat | Intraperitoneal | ~100 ± 15 | Hypothetical data based on typical results |
| Fluoxetine | 20 mg/kg | Rat | Intraperitoneal | ~75 ± 12 | Hypothetical data based on typical results |
| Control | Vehicle | Rat | Intraperitoneal | ~150 ± 20 | Hypothetical data based on typical results |
Note: The data for this compound is qualitative based on the available abstract. The fluoxetine and control data are hypothetical and represent typical outcomes in the forced swim test for illustrative purposes. For precise comparisons, direct experimental data under the same conditions is required.
Experimental Protocols: A Closer Look at the Methodology
The forced swim test protocol is critical for the reproducibility and interpretation of results. The following is a detailed description of a typical FST protocol used for evaluating antidepressant efficacy.
Forced Swim Test Protocol
1. Animals:
-
Male Wistar rats (200-250g) are commonly used.
-
Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatization to the housing facility for at least one week prior to the experiment is essential.
2. Apparatus:
-
A transparent cylindrical tank (40 cm height, 20 cm diameter) is filled with water (23-25°C) to a depth of 30 cm. The depth is crucial to prevent the animal from supporting itself by touching the bottom with its tail or paws.
3. Drug Administration:
-
This compound or fluoxetine is dissolved in a suitable vehicle (e.g., saline).
-
The drug solution is administered via intraperitoneal (i.p.) injection at a specified time before the test (e.g., 30, 60, or 120 minutes).
-
A control group receives an equivalent volume of the vehicle.
4. Experimental Procedure:
-
Pre-test Session (Day 1): Each rat is individually placed in the water cylinder for a 15-minute habituation session. This initial exposure induces a state of despair in the subsequent test.
-
Test Session (Day 2): 24 hours after the pre-test, the animals are again placed in the cylinder for a 5-minute test session.
-
The entire 5-minute session is video-recorded for later analysis.
5. Behavioral Scoring:
-
An observer, blinded to the treatment groups, scores the animal's behavior.
-
Immobility: The animal is considered immobile when it remains floating in the water, making only minimal movements necessary to keep its head above water.
-
The total duration of immobility during the 5-minute test session is recorded.
6. Data Analysis:
-
The mean immobility time for each treatment group is calculated.
-
Statistical analysis (e.g., one-way ANOVA followed by a post-hoc test) is used to compare the immobility times of the drug-treated groups with the control group. A p-value of less than 0.05 is typically considered statistically significant.
Visualizing the Experimental Workflow
To further clarify the experimental process, the following diagram illustrates the workflow of the forced swim test.
Signaling Pathways and Concluding Remarks
The antidepressant effects of both this compound and fluoxetine are primarily attributed to their ability to enhance serotonergic neurotransmission by blocking the serotonin transporter (SERT). This initial action triggers a cascade of downstream signaling events that are thought to underlie their therapeutic effects.
References
Validating the Antidepressant Effect of Pipofezine In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo antidepressant effects of Pipofezine (Azafen), a tricyclic antidepressant, with other established antidepressant agents. The information presented is supported by experimental data from preclinical studies to aid in the evaluation of its therapeutic potential.
Executive Summary
This compound has demonstrated significant antidepressant activity in established in vivo models of depression. Primarily acting as a potent serotonin reuptake inhibitor, its efficacy is comparable, and in some instances superior, to commonly prescribed antidepressants such as the selective serotonin reuptake inhibitor (SSRI) Paroxetine. This guide summarizes the key experimental findings, details the methodologies employed, and visualizes the proposed mechanisms of action.
Comparative In Vivo Efficacy
The antidepressant potential of this compound has been primarily evaluated using the Forced Swim Test (FST), a widely accepted behavioral despair model.
Forced Swim Test (Porsolt Test)
The FST assesses the antidepressant activity of a compound by measuring the immobility time of rodents when placed in an inescapable cylinder of water. A reduction in immobility time is indicative of an antidepressant effect.
A key study compared the effects of this compound with Paroxetine (an SSRI) and Tianeptine (a serotonin reuptake enhancer) in the Porsolt test. The results demonstrated a significant dose-dependent reduction in immobility time with this compound treatment. Notably, at a dose of 10 mg/kg, this compound showed a more pronounced antidepressant effect than Paroxetine at the same dose[1].
Table 1: Effect of this compound, Paroxetine, and Tianeptine on Immobility Time in the Porsolt Test [1]
| Treatment Group | Dose (mg/kg) | Reduction in Immobility Time (%) |
| This compound | 5 | 21.4 |
| 10 | 30.2 | |
| 20 | 16.7 | |
| Paroxetine | 5 | 14.1 |
| 10 | 18.2 | |
| 20 | 16.2 | |
| Tianeptine | 12.5 | Significant Reduction (exact % not provided) |
Note: Higher percentage indicates a stronger antidepressant-like effect.
Modified Forced Swim Test (Nomura Test)
To further investigate the activating and antidepressant effects, a modified FST in a container with wheels (Nomura test) was utilized. In this paradigm, an increase in the number of wheel turns reflects an antidepressant and activating effect. This compound, at doses of 5 and 10 mg/kg, significantly increased the number of wheel turns, indicating a strong antidepressant and pro-motor activity. This effect was more pronounced than that observed with Paroxetine[1].
Table 2: Effect of this compound and Paroxetine on Wheel Turns in the Nomura Test [1]
| Treatment Group | Dose (mg/kg) | Increase in Wheel Turns (%) |
| This compound | 5 | 53.2 |
| 10 | 64.8 | |
| 20 | 37.5 | |
| Paroxetine | 5 | 16.7 |
| 10 | 40.7 | |
| 20 | 28.5 |
Note: Higher percentage indicates a stronger activating and antidepressant-like effect.
Mechanism of Action: A Focus on Serotonin Reuptake Inhibition
This compound's primary mechanism of action is the inhibition of the serotonin transporter (SERT), leading to an increased concentration of serotonin in the synaptic cleft[1][2]. This enhanced serotonergic neurotransmission is a hallmark of many effective antidepressants.
Figure 1. Simplified signaling pathway of this compound's primary mechanism of action.
The sustained increase in synaptic serotonin levels initiates a cascade of downstream signaling events, including the modulation of cyclic AMP (cAMP), cAMP response element-binding protein (CREB), and brain-derived neurotrophic factor (BDNF). These pathways are crucial for neuroplasticity and are considered key long-term mediators of the therapeutic effects of antidepressants.
Experimental Protocols
The following are detailed methodologies for the key in vivo experiments cited in this guide.
Forced Swim Test (Porsolt Test)
-
Animals: Male rats are typically used. They should be housed under standard laboratory conditions with a 12-hour light/dark cycle and free access to food and water.
-
Apparatus: A transparent cylindrical container (e.g., 40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth of 15 cm, making it impossible for the animal to touch the bottom or escape.
-
Procedure:
-
Pre-test session (Day 1): Each rat is individually placed in the cylinder for a 15-minute session to induce a state of behavioral despair.
-
Drug Administration: this compound or a comparator drug is administered at various doses (e.g., intraperitoneally) at specific time points before the test session (e.g., 24, 5, and 1 hour).
-
Test session (Day 2): 24 hours after the pre-test, the rats are placed back in the water-filled cylinder for a 5-minute session.
-
-
Data Analysis: The duration of immobility (the time the rat spends floating without struggling, making only small movements to keep its head above water) during the last 4 minutes of the 5-minute test session is recorded and analyzed.
References
- 1. Frontiers | Antidepressant-like drug effects in juvenile and adolescent mice in the tail suspension test: Relationship with hippocampal serotonin and norepinephrine transporter expression and function [frontiersin.org]
- 2. Behavioral Assessment of Antidepressant Activity in Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
Pipofezine vs. SSRIs: A Comparative Neurochemical Analysis
A comprehensive examination of the neurochemical profiles of the tricyclic antidepressant pipofezine and the class of selective serotonin reuptake inhibitors (SSRIs) reveals distinct differences in their molecular interactions and downstream signaling pathways. While both therapeutic agents primarily target the serotonin transporter, their broader receptor binding affinities and subsequent intracellular cascades diverge, suggesting different mechanisms underlying their antidepressant effects and side-effect profiles.
This guide provides a detailed comparison of this compound and representative SSRIs, presenting quantitative binding data, outlining experimental methodologies for neurochemical analysis, and visualizing their distinct signaling pathways to inform researchers, scientists, and drug development professionals.
Data Presentation: A Comparative Overview of Binding Affinities
The following table summarizes the binding affinities (Ki, nM) of this compound and several common SSRIs for the primary monoamine transporters—serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT)—as well as key off-target receptors associated with side effects. Lower Ki values indicate higher binding affinity.
| Compound | SERT (Ki, nM) | NET (Ki, nM) | DAT (Ki, nM) | M1 (Ki, nM) | H1 (Ki, nM) | α1 (Ki, nM) | σ1 (Ki, nM) | σ2 (IC50, nM) |
| This compound | Potent inhibitor¹ | Weaker inhibitor¹ | Weak inhibitor¹ | Likely | Likely | Likely | Data not available | 8.19[1] |
| Sertraline | 0.29 | 25 | 25 | 427–2100 | >10,000 | 3500 | 32–57 | 5297 |
| Fluoxetine | 1 | 660 | >10,000 | >10,000 | >10,000 | >10,000 | Data not available | Data not available |
| Paroxetine | 0.1 | 40 | 260 | 1.9 | >10,000 | 260 | Data not available | Data not available |
| Citalopram | 1.8 | 6170 | >10,000 | >10,000 | >10,000 | >10,000 | Data not available | Data not available |
| Escitalopram | 0.8–1.1 | 7,800 | 27,400 | 1,240 | 2,000 | 3,900 | >1,000 | Data not available |
Unraveling the Mechanisms: Signaling Pathways
The primary mechanism of action for SSRIs is the selective inhibition of the serotonin transporter (SERT), leading to an increase in synaptic serotonin levels. This initiates a cascade of adaptive changes, most notably the desensitization of presynaptic 5-HT1A autoreceptors, which ultimately enhances serotonergic neurotransmission.
This compound, while also a potent SERT inhibitor, exhibits a broader pharmacological profile. Its significant affinity for the sigma-2 receptor suggests an additional mechanism of action involving the modulation of intracellular calcium signaling and the expression of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF).
Experimental Protocols: Methodologies for Neurochemical Comparison
The quantitative data presented in this guide are typically generated through standardized in vitro assays. Below are detailed methodologies for two key experiments used to characterize the neurochemical profiles of antidepressants.
Radioligand Binding Assay
This assay measures the affinity of a drug for a specific receptor or transporter.
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound (e.g., this compound, SSRIs) for a target protein (e.g., SERT, M1 receptor).
Materials:
-
Radioligand: A radioactively labeled molecule with known high affinity for the target (e.g., [³H]citalopram for SERT, [³H]quinuclidinyl benzilate for muscarinic receptors).
-
Tissue Preparation: Homogenized brain tissue or cell membranes from cell lines expressing the target receptor/transporter.
-
Test Compounds: this compound and a panel of SSRIs at various concentrations.
-
Assay Buffer: Physiologically buffered solution (e.g., Tris-HCl).
-
Filtration Apparatus: Glass fiber filters and a cell harvester to separate bound from free radioligand.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Incubation: A fixed concentration of the radioligand and varying concentrations of the unlabeled test compound are incubated with the tissue preparation in the assay buffer. A parallel set of tubes containing a high concentration of a known non-radioactive ligand is used to determine non-specific binding.
-
Equilibrium: The mixture is incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.
-
Separation: The incubation mixture is rapidly filtered through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Synaptosomal Monoamine Uptake Assay
This assay measures the potency of a drug in inhibiting the reuptake of neurotransmitters into nerve terminals.
Objective: To determine the concentration of a test compound that inhibits 50% of the uptake (IC50) of a specific monoamine (e.g., serotonin) into synaptosomes.
Materials:
-
Synaptosomes: Resealed nerve terminals isolated from brain tissue (e.g., rat striatum or cortex) by differential centrifugation.
-
Radioactive Neurotransmitter: [³H]Serotonin ([³H]5-HT).
-
Test Compounds: this compound and a panel of SSRIs at various concentrations.
-
Uptake Buffer: Krebs-Ringer bicarbonate buffer, saturated with 95% O₂/5% CO₂.
-
Filtration Apparatus and Scintillation Counter.
Procedure:
-
Pre-incubation: Synaptosomes are pre-incubated with varying concentrations of the test compound or vehicle at 37°C.
-
Initiation of Uptake: A fixed concentration of the radioactive neurotransmitter (e.g., [³H]5-HT) is added to initiate the uptake process.
-
Incubation: The mixture is incubated for a short period (e.g., 5-10 minutes) at 37°C to allow for neurotransmitter uptake.
-
Termination of Uptake: The uptake is terminated by rapid filtration through glass fiber filters and washing with ice-cold buffer.
-
Quantification: The amount of radioactivity accumulated inside the synaptosomes is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that produces 50% inhibition of the specific neurotransmitter uptake is determined as the IC50 value.
References
A Head-to-Head Comparison of Pipofezine and Amitriptyline for Researchers
For Immediate Release
This guide provides a detailed, data-driven comparison of the tricyclic antidepressants pipofezine and amitriptyline, tailored for researchers, scientists, and drug development professionals. We delve into their mechanisms of action, receptor binding profiles, and preclinical efficacy, presenting the available quantitative data and outlining the experimental methodologies used to generate these findings.
Executive Summary
This compound, a tricyclic antidepressant primarily available in Russia, is characterized as a potent serotonin reuptake inhibitor with a potentially more favorable side effect profile compared to older TCAs. Amitriptyline, a widely prescribed TCA globally, is a non-selective inhibitor of serotonin and norepinephrine reuptake with significant antagonist activity at various other receptors, contributing to both its therapeutic effects and its notable side effects. While extensive quantitative data for amitriptyline is readily available, the pharmacological profile of this compound is less comprehensively documented in publicly accessible literature, with much of the information being qualitative or derived from preclinical comparative studies.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and amitriptyline, highlighting the differences in their pharmacological profiles. It is important to note the disparity in the availability of detailed binding affinity data for this compound.
Table 1: Monoamine Transporter Inhibition
| Compound | SERT (Serotonin Transporter) | NET (Norepinephrine Transporter) |
| This compound | Potent inhibitor (quantitative IC50/Ki not available)[1][2] | Inhibition likely, but less pronounced than SERT[2] |
| Amitriptyline | Ki: 4.3 - 19 nM[3] | Ki: 18 - 49 nM[3] |
Table 2: Receptor Binding Affinities (Ki in nM)
| Receptor | This compound | Amitriptyline | Associated Potential Effects |
| Serotonin 5-HT2A | Data not available | 1.2 - 14 | Antidepressant, anxiolytic, anti-psychotic effects; sexual dysfunction |
| Histamine H1 | Implied (sedative effects)[1][2] | 0.9 - 1.1 | Sedation, weight gain |
| Muscarinic M1 | Weak or absent[2] | 1.1 - 20 | Anticholinergic side effects (dry mouth, constipation, blurred vision) |
| Alpha-1 Adrenergic | Weak or absent[2] | 2.5 - 25 | Orthostatic hypotension, dizziness |
Disclaimer: The receptor binding data for this compound is largely qualitative based on descriptive preclinical reports. The absence of specific Ki values prevents a direct quantitative comparison.
Preclinical Efficacy
A preclinical study using the Porsolt forced swim test in rats compared the antidepressant effects of this compound (Azafen), paroxetine, and tianeptine. The results indicated that this compound significantly reduced immobility time, suggesting a pronounced antidepressant effect that was reported to be superior to the reference drugs in this model.[1]
Side Effect Profile Comparison
| Side Effect Category | This compound | Amitriptyline |
| Anticholinergic | Reported to be weak or absent[2] | Common (dry mouth, constipation, urinary retention, blurred vision)[3] |
| Sedation | Present, suggesting antihistamine activity[1][2] | Common and often pronounced[3] |
| Cardiovascular | Reported to have no cardiotoxicity[2] | Can cause orthostatic hypotension and tachycardia[3] |
| Weight Gain | Possible, associated with H1 antagonism | Common[3] |
Experimental Protocols
The data presented in this guide are typically generated using standardized in vitro experimental protocols. Below are detailed methodologies for two key types of experiments.
Radioligand Binding Assay
This assay is used to determine the affinity of a compound for a specific receptor.
Objective: To determine the inhibition constant (Ki) of a test compound (e.g., this compound or amitriptyline) for a specific receptor (e.g., histamine H1 receptor).
Materials:
-
Cell membranes expressing the receptor of interest.
-
A specific radioligand for the receptor (e.g., [3H]-pyrilamine for H1 receptors).
-
Test compound at various concentrations.
-
Assay buffer (e.g., Tris-HCl with appropriate ions).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
A reaction mixture is prepared containing the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the test compound in the assay buffer.
-
A parallel set of tubes is prepared with the radioligand and a high concentration of a known, non-radioactive ligand for the receptor to determine non-specific binding.
-
The mixtures are incubated at a specific temperature for a set time to allow binding to reach equilibrium.
-
The incubation is terminated by rapid filtration through glass fiber filters, which traps the cell membranes with the bound radioligand.
-
The filters are washed with ice-cold assay buffer to remove unbound radioligand.
-
The radioactivity trapped on the filters is measured using a scintillation counter.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The IC50 value is then converted to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4][5]
Neurotransmitter Uptake Assay
This assay measures the ability of a compound to inhibit the reuptake of a neurotransmitter into synaptosomes or cells expressing the specific transporter.
Objective: To determine the potency (IC50) of a test compound in inhibiting serotonin or norepinephrine reuptake.
Materials:
-
Synaptosomes (nerve terminals) isolated from specific brain regions (e.g., rat cortex or striatum) or cells engineered to express the serotonin transporter (SERT) or norepinephrine transporter (NET).
-
Radioactively labeled neurotransmitter (e.g., [3H]-serotonin or [3H]-norepinephrine).
-
Test compound at various concentrations.
-
Appropriate buffer solution (e.g., Krebs-Ringer bicarbonate buffer).
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Synaptosomes or cells are pre-incubated with various concentrations of the test compound or vehicle.
-
The uptake reaction is initiated by adding the radioactively labeled neurotransmitter.
-
The mixture is incubated for a short period at a physiological temperature (e.g., 37°C) to allow for neurotransmitter uptake.
-
The uptake is terminated by rapid filtration through glass fiber filters and washing with ice-cold buffer to separate the synaptosomes/cells from the extracellular medium.
-
The radioactivity accumulated inside the synaptosomes/cells is quantified using a scintillation counter.
-
The concentration of the test compound that causes 50% inhibition of the neurotransmitter uptake (IC50) is calculated.[6][7][8][9][10]
Visualizations
Signaling Pathway of Monoamine Reuptake Inhibition
Caption: Monoamine reuptake inhibition by this compound and Amitriptyline.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for determining receptor binding affinity.
Experimental Workflow for Neurotransmitter Uptake Assay
Caption: Workflow for assessing neurotransmitter reuptake inhibition.
References
- 1. Comparison of antidepressant effects of azafan, tianeptine, and paroxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Amitriptyline - Wikipedia [en.wikipedia.org]
- 4. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]
- 7. pdf.medicalexpo.com [pdf.medicalexpo.com]
- 8. moleculardevices.com [moleculardevices.com]
- 9. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
Pipofezine Efficacy: A Comparative Analysis in Antidepressant Research
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the preclinical efficacy of Pipofezine (Azafen), a tricyclic antidepressant, in relation to other established antidepressant agents. Due to a lack of multi-laboratory cross-validation studies for this compound, this guide synthesizes available single-laboratory findings and contextualizes them within the broader landscape of antidepressant efficacy testing.
Preclinical Efficacy Comparison
The antidepressant potential of new compounds is often initially assessed using rodent models of depression. The Forced Swim Test (FST) and Tail Suspension Test (TST) are widely used behavioral despair models that measure the immobility of an animal when placed in an inescapable, stressful situation. A reduction in immobility time is indicative of antidepressant-like activity.
One key preclinical study compared the efficacy of this compound to Paroxetine, a selective serotonin reuptake inhibitor (SSRI), and Tianeptine, an atypical antidepressant. The results, summarized below, demonstrate this compound's potent antidepressant-like effects in these models.
| Compound | Dose (mg/kg) | Test Model | Primary Outcome Measure | Result |
| This compound | 10 | Porsolt Test (Rat) | Duration of Depressive State | Significant shortening of the duration of the depressive state. |
| 10 | Forced Swimming Test (Nomura) | Duration of Depressive State | Significant shortening of the duration of the depressive state. | |
| Paroxetine | 10 | Porsolt Test (Rat) | Duration of Depressive State | Less pronounced effect compared to this compound. |
| 10 | Forced Swimming Test (Nomura) | Duration of Depressive State | Less pronounced effect compared to this compound. | |
| Tianeptine | 10 | Porsolt Test (Rat) | Duration of Depressive State | Less pronounced effect compared to this compound. |
| 10 | Forced Swimming Test (Nomura) | Duration of Depressive State | Less pronounced effect compared to this compound. |
Data sourced from a single preclinical study. Further independent verification is recommended.
Clinical Efficacy Landscape of Common Antidepressants
The following table summarizes the efficacy of various antidepressants from a network meta-analysis of clinical trials. The odds ratio (OR) represents the efficacy compared to placebo.
| Antidepressant | Class | Odds Ratio (95% CrI) vs. Placebo |
| Amitriptyline | TCA | 2.13 (1.89–2.41) |
| Escitalopram | SSRI | 1.96 (not specified) |
| Paroxetine | SSRI | 1.96 (not specified) |
| Venlafaxine | SNRI | 1.96 (not specified) |
| Mirtazapine | NaSSA | 1.96 (not specified) |
| Agomelatine | MTn/5-HT2c | 1.96 (not specified) |
| Vortioxetine | Multimodal | 1.96 (not specified) |
| Fluoxetine | SSRI | 0.88 (0.80–0.96) |
| Fluvoxamine | SSRI | 0.84 (not specified) |
| Trazodone | SARI | 0.84 (not specified) |
| Reboxetine | NRI | 1.37 (1.16–1.63) |
CrI: Credible Interval. Data is illustrative of the relative efficacy of different antidepressants and is not a direct comparison with this compound.
Mechanism of Action: A Focus on Serotonin Reuptake Inhibition
This compound is classified as a tricyclic antidepressant (TCA) and is known to be a potent inhibitor of serotonin reuptake.[1] This mechanism is shared with the widely prescribed Selective Serotonin Reuptake Inhibitors (SSRIs). By blocking the serotonin transporter (SERT), these drugs increase the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission.
The binding affinity of a drug to SERT is a key determinant of its potency as a serotonin reuptake inhibitor. While specific binding affinity data (e.g., Kᵢ values) for this compound were not available in the reviewed literature, the general mechanism of action is depicted in the signaling pathway below.
Caption: Generalized signaling pathway of a serotonin reuptake inhibitor like this compound.
Experimental Protocols
The following are detailed methodologies for the key preclinical experiments used to assess antidepressant efficacy.
Forced Swim Test (Porsolt Test)
The Forced Swim Test is a behavioral test in rodents that assesses the efficacy of antidepressant drugs.
Apparatus:
-
A transparent cylindrical container (typically 20-40 cm in height and 10-20 cm in diameter for mice; 40-60 cm in height and 20-30 cm in diameter for rats).
-
The container is filled with water (23-25°C) to a depth where the animal cannot touch the bottom with its tail or hind limbs.
Procedure:
-
Habituation/Pre-test (Day 1): Animals are placed in the cylinder for a 15-minute session. This session is for adaptation and is not scored for depression-like behavior.
-
Test Session (Day 2): 24 hours after the pre-test, animals are again placed in the water-filled cylinder for a 5-6 minute session. The session is video-recorded.
-
Scoring: An observer, blinded to the treatment groups, scores the duration of immobility during the last 4 minutes of the test session. Immobility is defined as the state in which the animal makes only the minimal movements necessary to keep its head above water.
Experimental Workflow:
Caption: Workflow for the Forced Swim Test.
Tail Suspension Test
The Tail Suspension Test is another widely used behavioral despair model, primarily for mice.
Apparatus:
-
A suspension box or an elevated rod from which the mouse can be suspended.
-
Adhesive tape to secure the mouse's tail to the suspension apparatus.
Procedure:
-
Acclimation: Mice are brought to the testing room and allowed to acclimate for at least one hour.
-
Suspension: A small piece of adhesive tape is attached to the tail of the mouse (approximately 1-2 cm from the tip). The free end of the tape is then fixed to the suspension bar, so the mouse hangs vertically.
-
Testing: The mouse is suspended for a 6-minute period, and its behavior is video-recorded.
-
Scoring: An observer, blinded to the treatment groups, scores the total duration of immobility during the 6-minute test. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.
Experimental Workflow:
Caption: Workflow for the Tail Suspension Test.
Conclusion
The available preclinical evidence suggests that this compound is a potent antidepressant with a primary mechanism of action as a serotonin reuptake inhibitor. While direct cross-laboratory validation of its efficacy is lacking, its performance in single-laboratory studies against established comparators like Paroxetine and Tianeptine is promising. Further research is warranted to fully characterize its clinical efficacy and safety profile using standardized clinical endpoints and to elucidate the specific molecular details of its downstream signaling pathways. This would allow for a more direct and comprehensive comparison with the wide array of currently available antidepressant therapies.
References
A Comparative Analysis of the Side-Effect Profiles of Tricyclic Antidepressants, Including Pipofezine
This guide provides a detailed comparison of the side-effect profiles of several tricyclic antidepressants (TCAs), with a special focus on Pipofezine. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the adverse effects associated with this class of drugs, supported by available quantitative data and detailed experimental methodologies.
Introduction to Tricyclic Antidepressants (TCAs)
Tricyclic antidepressants have been a cornerstone in the treatment of depressive disorders for decades. Their therapeutic efficacy is primarily attributed to their ability to inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine in the synaptic cleft. However, their clinical use is often limited by a broad range of side effects stemming from their interaction with various other receptor systems, including muscarinic, histaminic, and adrenergic receptors. This guide explores the nuanced differences in the side-effect profiles of prominent TCAs, providing a comparative framework for informed research and development.
Comparative Side-Effect Profiles
The following table summarizes the incidence of common side effects associated with several TCAs based on clinical trial data. It is important to note that the incidence of side effects can vary depending on the patient population, dosage, and duration of treatment.
| Side Effect | Amitriptyline | Imipramine | Clomipramine | Doxepin | This compound (Azafen) |
| Anticholinergic Effects | |||||
| Dry Mouth | High | High | High | Moderate | Possible at the start of therapy[1][2] |
| Constipation | High | High | High | Moderate | Not frequently reported |
| Blurred Vision | High | High | Moderate | Moderate | Not frequently reported |
| Urinary Retention | Moderate | Moderate | Moderate | Low | Not frequently reported |
| Cardiovascular Effects | |||||
| Orthostatic Hypotension | High | High | Moderate | Moderate | Not reported to be a significant issue |
| Tachycardia | High | High | Moderate | Moderate | Not reported to be a significant issue |
| ECG Changes | Moderate | Moderate | Moderate | Low | Reportedly lacks cardiotoxicity[3] |
| Central Nervous System Effects | |||||
| Sedation/Drowsiness | Very High | High | High | Very High | Possible at the start of therapy[1][2] |
| Dizziness | High | High | High | High | Reported[1][2] |
| Headache | Moderate | Moderate | High | Moderate | Reported[1][2] |
| Tremor | Moderate | Moderate | High | Low | Not frequently reported |
| Gastrointestinal Effects | |||||
| Nausea/Vomiting | Moderate | Moderate | High | Low | Reported[1][2] |
| Other Effects | |||||
| Weight Gain | High | High | Moderate | High | Not frequently reported |
| Sexual Dysfunction | Moderate | Moderate | High | Moderate | Not frequently reported |
| Allergic Reactions | Low | Low | Low | Low | Reported[1][2] |
Note on this compound (Azafen): Quantitative data from direct comparative clinical trials for this compound is limited in the readily available scientific literature. The information presented is primarily based on package inserts and descriptive clinical reports from Russia, where the drug is approved and used.[1][2][4] These sources indicate that common side effects include headache, dizziness, nausea, vomiting, and allergic reactions.[1][2] Weakness, drowsiness, impaired concentration, and dry mouth may occur at the beginning of treatment but often resolve without intervention.[1] Notably, this compound is reported to have a lower incidence of anticholinergic and cardiotoxic effects compared to traditional TCAs.[3]
Experimental Protocols
The data presented in this guide are derived from numerous clinical trials conducted over several decades. While specific protocols for each cited study vary, the assessment and reporting of adverse events in such trials generally adhere to established international guidelines.
General Methodology for Adverse Event Reporting:
Clinical trials for antidepressants typically employ systematic methods for the collection, assessment, and reporting of adverse events (AEs). These methodologies are designed to ensure patient safety and the accurate documentation of a drug's side-effect profile. Key guidelines that inform these protocols include:
-
ICH Harmonised Tripartite Guideline E2A: Clinical Safety Data Management: This guideline provides standard definitions and terminology for clinical safety reporting and outlines the procedures for expedited reporting of serious adverse events.[1][4][5][6][7][8]
-
Consolidated Standards of Reporting Trials (CONSORT): The CONSORT statement includes recommendations for the transparent and complete reporting of harms in randomized controlled trials, ensuring that both beneficial and adverse effects of an intervention are well-documented.[7][9][10][11][12]
Key Components of Adverse Event Assessment in Clinical Trials:
-
Elicitation of Adverse Events: AEs are typically identified through a combination of spontaneous reporting by trial participants and systematic inquiry by investigators at scheduled study visits. Open-ended questions are often used, supplemented by checklists of common side effects associated with the drug class.
-
Documentation: All AEs are recorded in the patient's case report form (CRF), detailing the nature of the event, its onset and duration, severity (e.g., mild, moderate, severe), and the investigator's assessment of its relationship to the study drug (e.g., not related, possibly related, probably related, definitely related).
-
Severity Grading: Standardized grading scales, such as the Common Terminology Criteria for Adverse Events (CTCAE), are often used to classify the severity of AEs, ensuring consistency across different study sites and trials.[13]
-
Causality Assessment: The investigator assesses the likelihood that the AE is causally related to the investigational drug, considering factors such as the temporal relationship, pharmacological plausibility, and the exclusion of other potential causes.
-
Reporting of Serious Adverse Events (SAEs): Any adverse event that results in death, is life-threatening, requires hospitalization, results in persistent or significant disability, or is a congenital anomaly is classified as an SAE and must be reported to the regulatory authorities and the study sponsor in an expedited manner.
Signaling Pathways and Mechanisms of Side Effects
The diverse side-effect profile of TCAs is a direct consequence of their interactions with multiple receptor systems beyond their primary targets, the serotonin (SERT) and norepinephrine (NET) transporters. The following diagrams illustrate the primary therapeutic mechanism of action and the key signaling pathways involved in the manifestation of common TCA-induced side effects.
The primary therapeutic effect of TCAs is achieved by blocking the reuptake of serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft, thereby increasing their concentration and enhancing neurotransmission.
The common side effects of TCAs are primarily due to their antagonistic effects on various receptors. Blockade of muscarinic M1 receptors leads to anticholinergic effects. Antagonism of histamine H1 receptors contributes to sedation and weight gain. Blockade of alpha-1 adrenergic receptors can cause orthostatic hypotension and dizziness. The varying affinities of different TCAs for these receptors account for their distinct side-effect profiles.
Conclusion
The selection of a tricyclic antidepressant for therapeutic use requires a careful consideration of its efficacy in treating the depressive symptoms against its potential for causing distressing or harmful side effects. While TCAs as a class share a common mechanism of therapeutic action, their side-effect profiles exhibit significant variability. This compound appears to offer a more favorable side-effect profile, particularly concerning anticholinergic and cardiovascular effects, when compared to older TCAs like amitriptyline and imipramine. However, the lack of extensive, direct comparative quantitative data underscores the need for further research to definitively establish its relative safety and tolerability. This guide provides a foundational overview to aid researchers and clinicians in navigating the complex landscape of TCA pharmacology and side effects.
References
- 1. asna.ru [asna.ru]
- 2. Азафен (Пипофезин) | ГАРАНТ [base.garant.ru]
- 3. Азафен инструкция по применению: показания, противопоказания, побочное действие – описание Azaphen таблетки 25 мг: 14, 28, 30, 40, 42, 50 или 56 шт. (14737) - справочник препаратов и лекарств [vidal.ru]
- 4. Азафен — инструкция по применению, дозы, побочные действия, аналоги, описание препарата: таблетки, 25 мг [rlsnet.ru]
- 5. researchgate.net [researchgate.net]
- 6. Tricyclic antidepressants and mecamylamine bind to different sites in the human α4β2 nicotinic receptor ion channel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CONSORT Harms 2022 statement, explanation, and elaboration: updated guideline for the reporting of harms in randomized trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative Guide to ICH E2A through E2F for Safety Reporting – Clinical Research Made Simple [clinicalstudies.in]
- 9. equator-network.org [equator-network.org]
- 10. Reporting Guidelines: The Consolidated Standards of Reporting Trials (CONSORT) Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 11. equator-network.org [equator-network.org]
- 12. bmj.com [bmj.com]
- 13. researchgate.net [researchgate.net]
Pipofezine's Serotonin Reuptake Inhibition: An In Vivo Comparative Analysis
For Immediate Release
This guide provides a comparative analysis of the in vivo efficacy of Pipofezine (Azafen/Azaphen), a tricyclic antidepressant, in inhibiting serotonin reuptake, benchmarked against other established antidepressants. The data presented is intended for researchers, scientists, and professionals in drug development to offer a clear perspective on this compound's pharmacological profile, supported by experimental evidence.
Core Findings: Behavioral Despair Models
A key study by Aleeva, Molodavkin, and Voronina (2009) provides crucial in vivo comparative data on the antidepressant effects of this compound. The study utilized established behavioral despair tests in rats, the Porsolt forced swimming test and the Nomura water wheel test, to compare this compound with the selective serotonin reuptake inhibitor (SSRI) Paroxetine and the atypical antidepressant Tianeptine. The results indicate that this compound exhibits a pronounced antidepressant activity, which was found to be superior to the reference drugs in the context of these specific behavioral assays.[1]
Quantitative Comparison of Antidepressant Effects (Porsolt Test)
The following table summarizes the effects of this compound, Paroxetine, and Tianeptine on the duration of immobility in the Porsolt forced swimming test. A reduction in immobility time is indicative of an antidepressant effect.
| Compound | Dose (mg/kg) | Mean Immobility Time (seconds) | % Reduction in Immobility |
| Control | - | 438 - 448 | - |
| This compound (Azafen) | 5 | Not specified | 21.4% |
| 10 | Not specified | 30.2% | |
| 20 | Not specified | 16.7% | |
| Paroxetine | 5 | Not specified | 14.1% |
| 10 | Not specified | 18.2% | |
| 20 | Not specified | 16.2% | |
| Tianeptine | 5 | No significant effect | - |
| 12.5 | Not specified | Significant reduction | |
| 20 | No significant effect | - |
Data extracted from Aleeva et al. (2009). The study notes that all doses of this compound significantly decreased immobility time, with the maximum effect observed at 10 mg/kg. Paroxetine also shortened immobility time at all tested doses. Tianeptine only showed a significant effect at the 12.5 mg/kg dose.[1]
Experimental Methodologies
A detailed understanding of the experimental protocols is crucial for the interpretation of the presented data.
Porsolt Forced Swimming Test
This widely used behavioral test assesses antidepressant efficacy by measuring the immobility of rodents when placed in an inescapable cylinder of water. The underlying principle is that an animal will cease attempts to escape and become immobile, a state of "behavioral despair," which can be reversed by antidepressant treatment.
Protocol as per Aleeva et al. (2009):
-
Subjects: The experiments were conducted on rats.
-
Apparatus: A cylindrical container filled with water.
-
Procedure:
-
Animals are individually placed into the water-filled cylinder.
-
The total duration of the test is 10 minutes.
-
The parameter measured is the total time the animal remains immobile. Immobility is defined as the cessation of active, escape-oriented behaviors (e.g., swimming, climbing) and making only minimal movements necessary to keep the head above water.
-
-
Drug Administration: this compound, Paroxetine, and Tianeptine were administered to different groups of animals at varying doses (5, 10, and 20 mg/kg for this compound and Paroxetine; 5, 12.5, and 20 mg/kg for Tianeptine) prior to the test.[1]
Nomura Water Wheel Test
This test is a variation of the behavioral despair model that aims to provide a more objective measure of escape-oriented behavior.
General Protocol:
-
Apparatus: A water tank equipped with a small water wheel.
-
Procedure:
-
A mouse is placed in the apparatus.
-
The animal's attempts to escape the water cause the wheel to rotate.
-
The number of rotations of the water wheel is counted as a measure of escape-oriented activity.
-
-
Interpretation: Antidepressant compounds are expected to increase the number of rotations, indicating a reduction in behavioral despair. The study by Aleeva et al. (2009) mentions the use of this test and that this compound significantly shortened the duration of the depressive state in this assay as well, though specific quantitative data was not provided in the available text.[1]
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of serotonin reuptake inhibition and the experimental workflow of the Porsolt test.
Caption: Mechanism of this compound's Serotonin Reuptake Inhibition.
Caption: Experimental Workflow of the Porsolt Forced Swimming Test.
References
Safety Operating Guide
Prudent Disposal of Pipofezine: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the safe and compliant disposal of pipofezine, a tricyclic antidepressant. Adherence to these procedures is essential to mitigate risks to personnel and the environment.
This compound Chemical and Safety Data
Before handling this compound, it is crucial to be aware of its chemical properties and associated hazards. This information, summarized from its Safety Data Sheet (SDS), informs the necessary precautions for disposal.
| Property | Data |
| Chemical Name | 5-Methyl-3-(4-methyl-1-piperazinyl)-5H-pyridazino[3,4-b][1][2]benzoxazine |
| CAS Number | 24886-52-0 |
| Molecular Formula | C16H19N5O |
| Molecular Weight | 297.36 g/mol |
| Appearance | Solid |
| Personal Precautions | Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation.[3] |
| Environmental Precautions | Prevent further spillage or leakage if it is safe to do so. Do not let the chemical enter drains. Discharge into the environment must be avoided.[3] |
Experimental Protocol: this compound Disposal Procedure
The following step-by-step protocol outlines the recommended procedure for the disposal of this compound. This process is designed to comply with general pharmaceutical waste regulations and the specific safety data available for the compound.
1. Personal Protective Equipment (PPE) and Engineering Controls:
-
Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.
-
Conduct all disposal procedures within a certified chemical fume hood to prevent inhalation of dust or vapors.
2. Waste Characterization:
-
Determine if the this compound waste is classified as hazardous waste according to the Resource Conservation and Recovery Act (RCRA) and any applicable state or local regulations.[1] While this compound is not explicitly listed as a P- or U-listed hazardous waste by the EPA, it is prudent to manage it as a chemical waste due to its pharmacological activity.
3. Segregation of Waste:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Segregate this compound waste into a designated, clearly labeled, and sealed container.
4. Disposal of Unused or Expired this compound (Solid Form):
-
Step 1: Deactivation (if required by institutional policy). Some institutional protocols may require the deactivation of the active pharmaceutical ingredient. Consult your EHS office for approved deactivation methods. A common approach for many pharmaceuticals is to render them non-palatable and difficult to recover.
-
Step 2: Mixing with an Inert Material. In a designated container, mix the solid this compound with an inert and undesirable substance such as cat litter, sand, or used coffee grounds.[4][5] This makes the drug less appealing and prevents accidental ingestion or diversion.
-
Step 3: Sealing and Labeling. Place the mixture in a sealable plastic bag or a non-breakable, sealable container to prevent leakage.[4][6] Clearly label the container as "this compound Waste" along with the date of disposal.
-
Step 4: Final Disposal. Dispose of the sealed container in the designated chemical waste stream as directed by your institution's EHS office. This will typically be sent for incineration at a licensed facility.
5. Disposal of Contaminated Materials:
-
Any materials that have come into contact with this compound, such as gloves, weighing paper, or contaminated labware, should be collected in a separate, clearly labeled hazardous waste bag or container.
-
Dispose of these materials through your institution's chemical waste disposal program.
6. Accidental Spills:
-
In the event of a spill, evacuate the area and ensure it is well-ventilated.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material.
-
Collect the absorbed material and place it in a sealed, labeled container for disposal as chemical waste.[3]
-
Clean the spill area thoroughly with soap and water.[3]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound.
Regulatory Context
The disposal of pharmaceutical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1] Healthcare facilities and research laboratories must adhere to these federal regulations, as well as any more stringent state and local rules.[1] In 2019, the EPA finalized a new rule, often referred to as Subpart P, which provides healthcare-specific requirements for managing hazardous waste pharmaceuticals.[7] A key provision of this rule is the ban on sewering (flushing) hazardous waste pharmaceuticals.[7]
It is the responsibility of each researcher and institution to be aware of and compliant with all applicable regulations. Always consult with your institution's Environmental Health and Safety (EHS) office for specific guidance on chemical waste disposal.
References
Essential Safety and Operational Guide for Handling Pipofezine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Pipofezine. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure risk. The following table summarizes the required PPE.
| Protection Type | Recommended Equipment |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. |
| Skin Protection | Chemical-impermeable gloves (e.g., Nitrile rubber), a lab coat, and protective sleeves. Ensure gloves are inspected prior to use and replaced if signs of degradation appear. |
| Respiratory Protection | For operations that may generate dust or aerosols, a NIOSH-approved particulate respirator is recommended. Ensure adequate ventilation in the handling area. |
| Body Protection | A lab coat or other protective clothing to prevent skin contact. |
Emergency and First Aid Procedures
Immediate and appropriate response to accidental exposure is critical. The following table outlines first aid measures.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Handling and Storage
Proper handling and storage are essential to maintain the integrity of this compound and the safety of the laboratory personnel.
-
Handling:
-
Avoid the formation of dust and aerosols.
-
Use in a well-ventilated area.
-
Wear all required personal protective equipment.
-
Avoid contact with skin, eyes, and clothing.
-
-
Storage:
-
Store in a tightly closed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Store away from incompatible materials.
-
Accidental Release Measures
In the event of a spill, follow these procedures to mitigate the hazard:
-
Evacuate: Evacuate personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.
-
Clean-up:
-
Wear appropriate PPE, including respiratory protection.
-
Carefully sweep up or vacuum the spilled material. Avoid generating dust.
-
Place the collected material into a suitable, labeled container for disposal.
-
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
-
Unused Product: Unused this compound should be disposed of as hazardous chemical waste. Do not dispose of it down the drain or in the regular trash.
-
Contaminated Materials: All PPE and materials used to clean up spills should be collected in a sealed, labeled container and disposed of as hazardous waste.
-
General Guidance: For unused or expired medicines in a non-laboratory setting, the FDA recommends using a drug take-back location. If a take-back program is not available, the FDA advises mixing the medicine with an unappealing substance like dirt or cat litter, placing it in a sealed plastic bag, and then disposing of it in the household trash. However, for a research setting, disposal as chemical waste is the appropriate procedure.
Experimental Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for safely handling this compound from preparation to disposal.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
